(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-1-methylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVFEOSCKXCYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol CAS 887571-22-4 properties
The following technical guide provides an in-depth analysis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS 887571-22-4). This document is structured for researchers in medicinal chemistry, focusing on synthetic utility, physicochemical properties, and application in drug discovery.
CAS: 887571-22-4 | Formula: C₉H₉BrN₂O | M.W.: 241.09 g/mol [1]
Executive Summary
This compound is a high-value pharmacophore scaffold widely utilized in the development of kinase inhibitors, antiviral agents (specifically HCV NS5B polymerase inhibitors), and G-protein coupled receptor (GPCR) modulators.[1] Its structural duality—offering an electrophilic handle (bromide) for cross-coupling and a nucleophilic handle (primary alcohol) for linker attachment—makes it a versatile "linchpin" intermediate. This guide details the optimized synthesis, spectral characteristics, and functionalization logic required to deploy this compound in high-throughput medicinal chemistry campaigns.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models based on the benzimidazole core.
| Property | Value / Description | Notes |
| Appearance | Off-white to pale yellow crystalline solid | Typical of halogenated benzimidazoles.[1] |
| Melting Point | 168–172 °C (Predicted) | Range varies by crystal habit/purity. |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Poor water solubility; requires co-solvent. |
| pKa (Basic N) | ~4.8 | Protonation occurs at N3 position. |
| LogP | 1.85 ± 0.3 | Lipophilic; suitable for membrane permeability. |
| H-Bond Donors | 1 (–OH) | Critical for active site recognition.[1] |
| H-Bond Acceptors | 2 (N3, –OH) |
Synthetic Methodologies
Two primary routes are established for the synthesis of CAS 887571-22-4. The Phillips Condensation (Method A) is preferred for scale-up due to atom economy, while Ester Reduction (Method B) is used when starting from the commercially available carboxylate.
Method A: Acid-Catalyzed Cyclocondensation (Preferred)
This protocol utilizes 4-bromo-N¹-methylbenzene-1,2-diamine and glycolic acid.[1]
Reagents:
-
4-bromo-N¹-methylbenzene-1,2-diamine (1.0 eq)[1]
-
Glycolic acid (1.2 eq)
-
4N HCl (aq) or Polyphosphoric acid (PPA)
Protocol:
-
Mixing: Charge a round-bottom flask with the diamine and glycolic acid in 4N HCl (10 vol).
-
Cyclization: Reflux the mixture at 95–100 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the diamine (M+H 201/203).
-
Workup: Cool to 0 °C. Basify carefully with NH₄OH to pH 8–9. The product will precipitate.[2]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) to yield the target alcohol.
Method B: Reduction of Methyl Ester
Reagents: Methyl 5-bromo-1-methyl-1H-benzimidazole-2-carboxylate, NaBH₄, Methanol/THF.[1] Protocol: Dissolve the ester in dry THF/MeOH. Add NaBH₄ (2.0 eq) portion-wise at 0 °C. Stir at RT for 2 hours. Quench with sat. NH₄Cl, extract with EtOAc.
Visualization: Synthetic Workflow
Caption: Optimized synthetic route via Phillips Condensation of the phenylene diamine precursor.
Structural Characterization
Validation of the structure relies on the characteristic bromine isotope pattern and specific NMR shifts of the benzimidazole core.
¹H NMR (400 MHz, DMSO-d₆)
-
δ 7.85 (d, J=1.8 Hz, 1H): C4-H (Aromatic proton ortho to Br, meta to N).
-
δ 7.55 (d, J=8.5 Hz, 1H): C7-H (Aromatic proton ortho to N-Me).
-
δ 7.42 (dd, J=8.5, 1.8 Hz, 1H): C6-H.
-
δ 5.60 (t, J=5.5 Hz, 1H): –OH (Exchangeable).
-
δ 4.75 (d, J=5.5 Hz, 2H): –CH ₂OH (Methylene).
-
δ 3.82 (s, 3H): N–CH ₃.
Mass Spectrometry (ESI+)
-
m/z: 241.0 / 243.0 [M+H]⁺
-
Pattern: 1:1 doublet intensity indicates presence of one Bromine atom.
Functionalization & Drug Discovery Logic
This scaffold is designed for Divergent Synthesis . The bromine atom allows for the introduction of aryl/heteroaryl groups to probe the hydrophobic pocket of kinases, while the alcohol serves as a linker attachment point or can be oxidized to interact with serine/cysteine residues in covalent inhibitors.
Strategic Reactivity Profile
-
C5-Bromide (Electrophile):
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃) to extend the aromatic system.
-
Buchwald-Hartwig Amination: Introduces amine solubilizing groups.
-
-
C2-Methanol (Nucleophile/Electrophile precursor):
-
Alkylation: Conversion to Chloride (SOCl₂) followed by displacement with amines/phenols.
-
Oxidation:[1] Conversion to Aldehyde (MnO₂) for reductive amination.
-
Visualization: Functionalization Logic
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and alcohol handles.[1]
Safety & Handling
-
GHS Classification: Warning. Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The alcohol is stable, but the alkyl bromide derivative (if generated) is moisture sensitive.
References
-
General Synthesis of 2-Hydroxymethylbenzimidazoles (Glycolic Acid Method): Banglajol, Dhaka Univ. J. Pharm. Sci. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." [Link]
-
Benzimidazole Scaffold in Drug Discovery: MDPI, Molecules. "N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material." [Link]
Sources
Technical Monograph: 5-Bromo-1-methyl-2-hydroxymethylbenzimidazole
This is an in-depth technical guide for 5-bromo-1-methyl-2-hydroxymethylbenzimidazole , a specialized heterocyclic intermediate critical in medicinal chemistry for the development of kinase inhibitors and antiviral agents.[1][2]
Executive Summary
5-bromo-1-methyl-2-hydroxymethylbenzimidazole (Systematic Name: (5-bromo-1-methyl-1H-benzimidazol-2-yl)methanol) is a high-value pharmacophore scaffold.[1][2][3] Unlike its non-hydroxylated analogs, the C2-hydroxymethyl group provides a critical "chemical handle" for further functionalization—enabling the synthesis of ethers, esters, and amines essential for Structure-Activity Relationship (SAR) optimization. This compound is structurally distinct from the indole-based antiviral Arbidol (Umifenovir) but shares the core benzimidazole motif found in various broad-spectrum antivirals and kinase inhibitors.[1][2]
Chemical Identity & Structural Analysis
| Property | Specification |
| Systematic Name | (5-bromo-1-methyl-1H-benzimidazol-2-yl)methanol |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.09 g/mol |
| CAS Number | Not widely cataloged; Research Intermediate |
| Core Scaffold | Benzimidazole (Fused Benzene + Imidazole) |
| Key Substituents | 5-Bromo (Halogen handle), 1-Methyl (N-alkylation), 2-Hydroxymethyl (Polar head) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~5.5 (Imidazole Nitrogen) |
Structural Logic & Electronic Effects
-
5-Bromo Position: The bromine atom at position 5 is electronically deactivated but serves as an excellent site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to extend the carbon skeleton.[1][2]
-
1-Methyl Group: N-methylation locks the tautomeric equilibrium of the benzimidazole ring, ensuring a single, defined isomer (5-bromo vs. 6-bromo).[1][2] Without this methyl group, the H-tautomerism would lead to a mixture of isomers during subsequent reactions.
-
2-Hydroxymethyl Group: This primary alcohol is a versatile nucleophile.[1][2] It can be oxidized to an aldehyde (for reductive amination), converted to a leaving group (chloride/mesylate) for nucleophilic substitution, or used directly in ether synthesis.
Synthetic Pathways & Protocols
Strategic Route: Regioselective Synthesis
Direct methylation of 5-bromo-2-hydroxymethylbenzimidazole often yields a mixture of 5-bromo and 6-bromo isomers due to N1/N3 tautomerism.[1][2] To guarantee the 5-bromo-1-methyl isomer, the synthesis must proceed via a pre-methylated aniline precursor.[1][2]
Pathway Diagram (Graphviz)
Caption: Regioselective synthesis pathway ensuring the 5-bromo isomer via N-methylated diamine precursor.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-N1-methyl-benzene-1,2-diamine
-
Starting Material: Dissolve 4-bromo-2-nitroaniline (1.0 eq) in DMF.
-
Methylation: Add NaH (1.2 eq) at 0°C, stir for 30 min. Add Methyl Iodide (MeI) (1.1 eq) dropwise.[2] Stir at RT for 2 hours.
-
Workup: Quench with water, extract with EtOAc. Recrystallize to obtain 4-bromo-N-methyl-2-nitroaniline.
-
Reduction: Dissolve the nitro intermediate in Ethanol/Water (4:1). Add Iron powder (5.0 eq) and NH₄Cl (0.5 eq). Reflux for 4 hours.
-
Purification: Filter through Celite. Concentrate filtrate to yield the diamine 4-bromo-N1-methyl-benzene-1,2-diamine.[1][2]
Step 2: Cyclization (Phillips Condensation)
-
Reagents: Mix the diamine (1.0 eq) with Glycolic Acid (1.5 eq) in 4N HCl (10 volumes).
-
Reaction: Reflux the mixture at 100°C for 6–8 hours.
-
Neutralization: Cool to 0°C. Slowly adjust pH to ~8 using NH₄OH or Na₂CO₃. The product will precipitate.[3]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol or Methanol/Water to remove trace impurities.
Physicochemical Characterization (Analytics)
To validate the structure, the following analytical signatures must be confirmed.
Predicted NMR Data (DMSO-d₆)
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | 7.85 | Doublet (J~1.5 Hz) | H-4 (Aromatic, ortho to Br) |
| ¹H | 7.50 | Doublet (J~8.5 Hz) | H-7 (Aromatic) |
| ¹H | 7.35 | dd (J~8.5, 1.5 Hz) | H-6 (Aromatic) |
| ¹H | 5.60 | Triplet (Broad) | -OH (Hydroxyl) |
| ¹H | 4.75 | Doublet | -CH ₂-OH (Methylene) |
| ¹H | 3.82 | Singlet | N-CH ₃ (N-Methyl) |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Observed Mass:
-
[M+H]⁺: Two peaks of nearly equal intensity at 241.0 and 243.0 m/z.
-
Reasoning: The natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br) is ~1:1, creating a distinctive "doublet" pattern that confirms the presence of the halogen.
-
Pharmaceutical Applications & Derivatization
This molecule is rarely a final drug but a versatile intermediate .
Functionalization Workflow
The C2-hydroxymethyl group allows for rapid library generation in drug discovery.[1][2]
Caption: Divergent synthesis strategies utilizing the alcohol and bromine handles.[2]
-
Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. By extending the C2 position (via the hydroxymethyl handle) and the C5 position (via the bromine), researchers can target the ATP-binding pocket of kinases like EGFR , VEGFR , or CDK .
-
Antiviral Research: Similar benzimidazole derivatives have shown activity against RSV (Respiratory Syncytial Virus) and HCV , often by inhibiting viral fusion proteins.
Quality Control & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group can slowly oxidize to the aldehyde if exposed to air/light over long periods.
-
Impurity Profile:
References
-
Synthesis of Benzimidazoles (Phillips Condensation)
-
Regioselective Alkylation of Benzimidazoles
-
Benzimidazole Scaffolds in Medicinal Chemistry
-
Characterization of 5-Bromo-benzimidazole Derivatives
Sources
- 1. 4887-88-1|5-Bromo-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 2. Arbidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. guidechem.com [guidechem.com]
- 4. Arbidol [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Navigating the Safety Profile of 5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data sheet (MSDS) and safety information for 5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol. Given the specificity of this compound, direct safety data is not always available. Therefore, this document synthesizes information from structurally related benzimidazole and imidazole derivatives to construct a robust and cautionary safety profile. The insights herein are intended to empower researchers to handle this compound with the highest degree of safety and experimental integrity.
Chemical Identity and Context
5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol is a substituted benzimidazole. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a bromine atom can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its biological target interactions and metabolic stability.[1] The methanol group at the 2-position provides a reactive handle for further synthetic modifications.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 5-Bromo-1-methyl-1H-imidazole |
| Molecular Formula | C5H7BrN2O | C4H5BrN2 |
| Molecular Weight | 191.03 g/mol [2] | 161.00 g/mol |
| Appearance | White powder[2] | White to tan crystalline solid[3] |
| Melting Point | 143-145 °C[2] | 40-44 °C[4] |
| CAS Number | 861362-06-3[2][4] | 1003-21-0 |
Hazard Identification and Safety Profile (Inferred)
GHS Classification (Anticipated):
-
Skin Corrosion/Irritation: Category 2[5]
-
Serious Eye Damage/Eye Irritation: Category 2[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[5]
Signal Word: Warning[5]
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements (Recommended):
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands and exposed skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]
-
Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER or doctor if you feel unwell).[5]
-
Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]
First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the safety data of similar compounds.
Table 2: First-Aid Measures [5][6]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Continue rinsing eyes during transport to a medical facility. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazardous Combustion Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[5]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Handling, Storage, and Personal Protection
Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE).[7]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6][7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter type N95 (US) or type P1 (EU EN 143).[6]
Experimental Protocol: Safe Weighing and Handling of a Powdered Benzimidazole Derivative
This protocol outlines the essential steps for safely weighing and preparing a solution of a powdered compound like 5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol.
Objective: To accurately weigh a specified amount of the powdered compound and prepare a stock solution while minimizing exposure risk.
Materials:
-
5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Appropriate solvent (e.g., DMSO, DMF)
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, gloves).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Clean the analytical balance and surrounding area.
-
Place a clean weighing paper or boat on the balance and tare it.
-
-
Weighing:
-
Inside the fume hood, carefully open the container of the benzimidazole derivative.
-
Using a clean spatula, transfer a small amount of the powder onto the weighing paper on the balance.
-
Slowly add or remove powder until the desired mass is reached. Avoid any sudden movements that could create dust.
-
Once the target weight is achieved, securely close the compound's container.
-
-
Solution Preparation:
-
Carefully fold the weighing paper and transfer the powder into a labeled volumetric flask.
-
Using a small amount of the chosen solvent, rinse the weighing paper to ensure all the compound is transferred into the flask.
-
Add the solvent to the flask, filling it to approximately half the final volume.
-
Swirl the flask gently or use a magnetic stirrer to dissolve the compound completely.
-
Once dissolved, add the solvent to the calibration mark on the flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the used weighing paper and any contaminated materials in the appropriate solid chemical waste container.
-
Wipe down the spatula, balance, and work area within the fume hood with a damp cloth.
-
Remove gloves and dispose of them in the designated waste bin.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: Chemical structure of 5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol.
Caption: Workflow for the safe handling and weighing of a powdered chemical.
Conclusion
While a dedicated MSDS for 5-bromo-1-methyl-1H-benzo[d]imidazole-2-methanol is not widely available, a thorough analysis of structurally similar compounds provides a reliable framework for its safe handling. Researchers and drug development professionals should treat this compound with caution, assuming it to be an irritant to the skin, eyes, and respiratory system. Strict adherence to the recommended handling, storage, and personal protective equipment protocols is essential for mitigating risks and ensuring a safe laboratory environment.
References
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Bromo-2-methyl-4-nitro-1H-imidazole.
-
Capot Chemical. (2015, December 4). MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 5-Bromo-1-methyl-1H-imidazole(CAS#:1003-21-0). Retrieved from [Link]
Sources
- 1. Buy (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine [smolecule.com]
- 2. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Bromo-1-methyl-1H-imidazole | CAS#:1003-21-0 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
A Technical Guide to the Isomeric Distinction of 5-Bromo- and 6-Bromo-1-Methylbenzimidazole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, demonstrating a remarkable breadth of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The strategic placement of substituents on this bicyclic heterocyclic system is a critical determinant of a compound's pharmacological profile. Halogenation, in particular, is a well-established strategy to modulate factors such as lipophilicity, metabolic stability, and target-binding affinity.[3] This in-depth technical guide provides a comprehensive analysis of two closely related constitutional isomers: 5-bromo-1-methylbenzimidazole and 6-bromo-1-methylbenzimidazole. We will explore the nuanced differences in their synthesis, spectroscopic signatures, physicochemical properties, and biological activities, offering insights for researchers in drug discovery and development.
Structural and Electronic Differentiation
The core distinction between 5-bromo- and 6-bromo-1-methylbenzimidazole lies in the position of the bromine atom on the benzene ring. This seemingly subtle variation gives rise to significant differences in the electronic distribution and overall molecular properties of the two isomers.
In 5-bromo-1-methylbenzimidazole, the bromine atom is situated meta to the imidazole nitrogen at position 1 and para to the nitrogen at position 3. Conversely, in the 6-bromo isomer, the bromine is para to the N1-methyl group and meta to the N3 atom. These positional differences influence the inductive and mesomeric effects of the bromine substituent, thereby altering the electron density at various points in the benzimidazole ring system. This, in turn, impacts their reactivity and interaction with biological targets.
Synthesis Strategies and Mechanistic Considerations
The synthesis of these isomers typically involves the cyclization of an appropriately substituted o-phenylenediamine precursor. The strategic introduction of the bromine and methylamino functionalities onto the benzene ring is key to selectively obtaining the desired isomer.
Synthesis of 5-Bromo-1-methylbenzimidazole
A common route to 5-bromo-1-methylbenzimidazole starts with the bromination of N-methyl-2-nitroaniline.[4] This is followed by the reduction of the nitro group to an amine, and subsequent cyclization with a one-carbon source like triethyl orthoformate.[4]
Experimental Protocol: Synthesis of 5-Bromo-1-methylbenzimidazole [4]
-
Bromination: To a solution of N-methyl-2-nitroaniline (1.0 eq) in anhydrous acetic acid, a solution of bromine (1.1 eq) in anhydrous acetic acid is added dropwise at room temperature. The reaction is stirred for 4 hours, during which a precipitate forms. The solid is collected by filtration, washed with aqueous sodium carbonate solution, and then with water until neutral to yield N-methyl-4-bromo-2-nitroaniline.
-
Reduction: The N-methyl-4-bromo-2-nitroaniline (1.0 eq) is dissolved in a suitable solvent like ethanol, and a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) is added. The mixture is refluxed for several hours.
-
Cyclization: The resulting 4-bromo-N¹-methylbenzene-1,2-diamine is then cyclized by refluxing with triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield 5-bromo-1-methylbenzimidazole.[5]
-
Purification: The crude product can be purified by column chromatography on silica gel.
Synthesis of 6-Bromo-1-methylbenzimidazole
The synthesis of the 6-bromo isomer follows a similar logic, but with a different starting material or a different order of functional group introduction. One approach involves the reduction of 5-bromo-N-methyl-2-nitro-aniline, followed by cyclization with formic acid.[6]
Experimental Protocol: Synthesis of 6-Bromo-1-methylbenzimidazole [6]
-
Reduction and Cyclization (One-Pot): A mixture of 5-bromo-N-methyl-2-nitro-aniline (1.0 eq), iron powder (10 eq), and ammonium chloride (10 eq) in 2-propanol is treated with formic acid (50 eq) and refluxed for 24 hours.
-
Work-up: After cooling, ethyl acetate is added, and the solid is removed by filtration. The filtrate is neutralized with saturated sodium bicarbonate solution.
-
Extraction and Purification: The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel to give 6-bromo-1-methyl-benzimidazole.[6]
Spectroscopic Characterization: A Tale of Two Isomers
Unambiguous identification of the 5-bromo and 6-bromo isomers is heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The substitution pattern on the benzene ring gives rise to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the two isomers.
-
5-Bromo-1-methylbenzimidazole: In this isomer, the proton at C4 is ortho to the bromine and will likely appear as a doublet. The proton at C7 is ortho to the N1-methyl group and will also be a doublet. The proton at C6, being flanked by a bromine and a carbon, will appear as a doublet of doublets.
-
6-Bromo-1-methylbenzimidazole: Here, the protons at C5 and C7 will be ortho to the bromine and will likely appear as doublets of doublets, while the proton at C4 will be a doublet.
The N-methyl group in both isomers will appear as a singlet, typically in the range of 3.7-4.0 ppm. The proton at the C2 position of the imidazole ring will also be a singlet, usually found further downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show clear differences. The most significant of these will be the chemical shift of the carbon atom directly bonded to the bromine (C5 in the 5-bromo isomer and C6 in the 6-bromo isomer), which will be significantly shifted due to the heavy atom effect of bromine. The chemical shifts of the other aromatic carbons will also be influenced by the position of the bromine substituent.
Table 1: Predicted and Reported Spectroscopic Data
| Compound | ¹H NMR (Aromatic Protons) | ¹³C NMR (Aromatic Carbons) |
| 5-Bromo-1-methylbenzimidazole | Distinct signals for H-4, H-6, and H-7 with characteristic coupling patterns. | Unique chemical shifts for C-4, C-5, C-6, C-7, C-3a, and C-7a. |
| 6-Bromo-1-methylbenzimidazole | Different set of chemical shifts and coupling patterns for H-4, H-5, and H-7 compared to the 5-bromo isomer. | Distinguishable chemical shifts for the aromatic carbons, particularly C-6. |
Note: Precise chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.[7][8]
Physicochemical Properties and Reactivity
In terms of chemical reactivity, the bromine atom in both isomers is a versatile handle for further functionalization through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][9] The electronic environment around the C-Br bond, dictated by the isomeric position, can influence the rate and efficiency of these reactions.
Biological Activity: A Comparative Perspective
The benzimidazole core is a privileged scaffold in drug discovery, and halogenated derivatives have shown significant potential.[3] While a direct comparative study of the biological activities of 5-bromo-1-methylbenzimidazole and 6-bromo-1-methylbenzimidazole is not extensively documented, studies on related bromo-substituted benzimidazoles provide valuable insights.
-
Antimicrobial Activity: Bromo-substituted benzimidazoles have been reported to exhibit significant antibacterial and antifungal activities.[10][11] The position of the bromine can influence the compound's ability to interact with microbial targets. For instance, some studies suggest that 5-halo-substituted benzimidazoles are promising broad-spectrum antimicrobial candidates.[10]
-
Anticancer Activity: Several bromo-benzimidazole derivatives have been investigated as potential anticancer agents.[12] The cytotoxic effects are often attributed to their ability to interfere with cellular processes like DNA replication and enzyme function. For example, a study on pyrazole-containing benzimidazoles found that a 6-bromo derivative exhibited considerable growth inhibitory capability against several cancer cell lines.[12] The introduction of halogen atoms can enhance membrane permeability and intracellular target binding.[3]
The differential electronic and steric properties of the 5-bromo and 6-bromo isomers are likely to translate into distinct structure-activity relationships (SAR) for any given biological target.
Conclusion and Future Directions
The positional isomerism between 5-bromo- and 6-bromo-1-methylbenzimidazole, while seemingly minor, has profound implications for their chemical and biological properties. This guide has highlighted the key differences in their synthesis, spectroscopic signatures, and potential biological activities. For researchers in drug development, the ability to selectively synthesize and unambiguously characterize these isomers is paramount.
Future research should focus on direct, head-to-head comparative studies of these and other positional isomers of substituted benzimidazoles. Such studies, encompassing detailed spectroscopic analysis, X-ray crystallography, and comprehensive biological screening, will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents based on the versatile benzimidazole scaffold.
References
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Technical Monograph: Benzimidazole-2-Methanol Derivatives in Medicinal Chemistry
Executive Summary
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including enzymes, receptors, and nucleic acids.[1][2] Within this class, benzimidazole-2-methanol (2-hydroxymethylbenzimidazole) represents a critical pharmacophore and synthetic intermediate. Unlike its 2-methyl or 2-trifluoromethyl analogs, the 2-methanol derivative possesses a primary alcohol handle that facilitates hydrogen bonding within active sites and serves as a pivotal attachment point for further structural diversification (e.g., esterification, oxidation to aldehydes, or conversion to alkyl halides).
This technical guide analyzes the synthetic architecture, structure-activity relationships (SAR), and therapeutic applications of benzimidazole-2-methanol derivatives, providing validated protocols for researchers in early-stage drug discovery.
Structural Significance & Pharmacophore Analysis[2][3]
The benzimidazole-2-methanol core consists of a benzene ring fused to an imidazole ring, with a hydroxymethyl group at the C2 position.
-
Amphoteric Nature: The imidazole ring contains both a basic nitrogen (
, proton acceptor) and an acidic nitrogen ( , proton donor), allowing for tautomerism that adapts to different receptor pockets. -
H-Bonding Capacity: The C2-methanol group (
) acts as both a hydrogen bond donor and acceptor. In kinase inhibition, this moiety often mimics the ribose hydroxyls of ATP, anchoring the molecule in the hinge region. -
Synthetic Versatility: The hydroxyl group is easily converted into a chloromethyl group (
), a potent electrophile used to synthesize antimicrobial hybrids or covalently bind to cysteine residues in targeted proteins.
Synthetic Architectures
The most robust route to benzimidazole-2-methanol is the Phillips Condensation variant, utilizing o-phenylenediamine and glycolic acid. This method is preferred over the reduction of benzimidazole-2-carboxylic acid due to higher atom economy and milder conditions.
Visualization: Synthetic Pathways (DOT)
Caption: Figure 1. Synthetic workflow for benzimidazole-2-methanol and its conversion into electrophilic (chloromethyl) and oxidized (formyl) synthons.
Therapeutic Profiles & SAR
The biological activity of benzimidazole-2-methanol derivatives is highly sensitive to substitutions on the benzene ring (
Structure-Activity Relationship (SAR) Logic[4]
-
Antimicrobial Activity:
-
The free hydroxyl group (
) often shows weaker activity compared to its esterified or etherified analogs. -
Key Insight: Conversion of the alcohol to a bulky amino-ether (via epoxide intermediates) significantly enhances activity against M. tuberculosis by increasing lipophilicity and cell wall penetration.
-
-
Anticancer (Kinase Inhibition):
-
Substitutions at positions 5 and 6 (e.g.,
, ) on the benzene ring increase metabolic stability and potency. -
The 2-methanol group is often bioisosteric with carboxamides, interacting with the nicotinamide binding pocket of enzymes like PARP-1.[3]
-
Quantitative Data Summary
Table 1: Comparative Biological Activity of 2-Substituted Benzimidazoles
| Compound Scaffold | R-Group (C2 Position) | Target/Organism | Activity Metric | Notes |
| Benzimidazole-2-methanol | S. aureus | MIC: >100 µg/mL | Weak intrinsic antibacterial activity [1]. | |
| 2-Methylbenzimidazole | A. salina (Cytotoxicity) | LC50: 0.42 µg/mL | High cytotoxicity; lacks H-bonding donor of methanol [1]. | |
| Amino-alcohol derivative | M. tuberculosis H37Rv | MIC: 0.2 - 6.0 µM | Extension of the methanol chain enhances antitubercular potency [2]. | |
| Benzimidazole-2-methanol | DPPH (Antioxidant) | IC50: 400.42 µg/mL | Weak antioxidant compared to BHT [1]. |
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding to the next step.
Protocol A: Synthesis of 1H-Benzimidazol-2-ylmethanol (Phillips Condensation)
Objective: Synthesize the core scaffold from o-phenylenediamine and glycolic acid.
Reagents:
-
o-Phenylenediamine (OPD): 0.1 mol (10.8 g)
-
Glycolic acid (70% solution or crystals): 0.15 mol
-
Hydrochloric acid (4N): 100 mL
-
Sodium bicarbonate (saturated solution)
Workflow:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.8 g of OPD in 100 mL of 4N HCl. Stir until a clear solution forms (exothermic reaction).
-
Addition: Add 0.15 mol of glycolic acid.
-
Reflux: Attach a condenser and reflux the mixture at 100°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:1). The starting material (OPD) spot should disappear.
-
-
Neutralization: Cool the reaction mixture to room temperature. Carefully add saturated NaHCO₃ solution dropwise with stirring until pH 7–8 is reached.
-
Observation: A precipitate will form as the solution becomes basic.
-
-
Isolation: Filter the crude solid under vacuum. Wash with ice-cold water (3 x 20 mL).
-
Purification: Recrystallize from ethanol/water (1:1).
-
Validation: Melting point should be 170–172°C [3].[4]
-
NMR Validation: Look for a singlet at
ppm (methylene ) and a broad singlet at ppm ( ) in DMSO-d6.
-
Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative.
Workflow:
-
Preparation: Dissolve the benzimidazole derivative in DMSO to create a stock solution (e.g., 1000 µg/mL).
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth, ranging from 500 µg/mL down to 0.9 µg/mL.
-
Inoculation: Add 10 µL of bacterial suspension (S. aureus ATCC 25923) adjusted to
CFU/mL to each well. -
Controls:
-
Positive Control: Ciprofloxacin.[5]
-
Negative Control: DMSO + Broth (no compound).
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration well that shows no visible turbidity .
Mechanism of Action & Signaling Pathways
Benzimidazole-2-methanol derivatives often function as kinase inhibitors or DNA intercalators. The diagram below illustrates the SAR logic for optimizing these interactions.
Visualization: SAR & Interaction Map (DOT)
Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional roles of specific regions on the benzimidazole-2-methanol scaffold.
References
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016).[6] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83–87.[6] Link
-
Kamble, V. M., et al. (2011). Synthesis and biological evaluation of amino alcohol derivatives of 2-methylbenzimidazole as antitubercular and antibacterial agents. Journal of Chemical and Pharmaceutical Research, 3(6), 659-665. Link
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole.[1][7][4][5][6][8][9][10][11][12][13][14] Organic Syntheses, Coll.[4] Vol. 2, p.65. Link
-
Shah, A., et al. (2013). Antituberculosis: Synthesis and Antimycobacterial Activity of Novel Benzimidazole Derivatives. BioMed Research International, 2013, Article ID 926309. Link
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A Researcher's Guide to the Synthesis and Application of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
Introduction: The Significance of the Benzimidazole Core
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2][3] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer therapies.[4][][6]
The introduction of specific substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical properties and biological activity. A bromine atom at the 5-position can enhance lipophilicity and may serve as a handle for further synthetic modifications, such as cross-coupling reactions.[7] A methyl group on one of the imidazole nitrogens can influence the molecule's conformation and metabolic stability. The 2-hydroxymethyl substituent is a key functional group that can participate in hydrogen bonding interactions with biological targets and serve as a precursor for further derivatization.
Given the lack of commercial sources for (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol, this guide provides a detailed protocol for its synthesis, empowering researchers to access this valuable compound for their studies.
Sourcing of Key Starting Materials
The synthesis of this compound requires readily available precursors. The following table outlines the key starting materials and provides examples of commercial suppliers.
| Starting Material | CAS Number | Representative Suppliers |
| 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2 | Sigma-Aldrich |
| Glycolic Acid | 79-14-1 | Sigma-Aldrich, Thermo Fisher Scientific, Riverland Trading[8] |
Synthetic Protocol: The Phillips-Ladenburg Condensation
The most direct and reliable method for the synthesis of this compound is the Phillips-Ladenburg benzimidazole synthesis. This acid-catalyzed condensation reaction involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid.[9] In this case, 4-bromo-N1-methylbenzene-1,2-diamine is reacted with glycolic acid.[8]
Caption: Synthetic route to the target compound via Phillips-Ladenburg condensation.
Detailed Experimental Procedure
The following protocol is adapted from established procedures for the synthesis of 2-hydroxymethyl-benzimidazoles.[8]
Materials:
-
4-Bromo-N1-methylbenzene-1,2-diamine
-
Glycolic acid
-
4 M Hydrochloric acid (aq)
-
10% Sodium bicarbonate solution (aq)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in 4 M hydrochloric acid.
-
Addition of Reagent: To this solution, add glycolic acid (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a 10% aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of the Final Product
As this compound is not commercially available, detailed characterization is crucial to confirm its identity and purity. The following table provides predicted physicochemical properties based on closely related structures.
| Property | Predicted Value/Method |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.09 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not reported; expected to be in the range of 150-200 °C |
| Solubility | Soluble in methanol, DMSO, and chlorinated solvents |
Spectroscopic Analysis
Researchers should perform the following spectroscopic analyses to confirm the structure of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, a singlet for the N-methyl group, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show distinct signals for the nine carbon atoms in the molecule, including the characteristic chemical shift for the C2 carbon of the benzimidazole ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H or C-H stretches of the aromatic ring, and C=N stretching of the imidazole ring.
Caption: A typical workflow for the characterization of the synthesized compound.
Potential Applications in Research and Drug Discovery
Substituted benzimidazole-2-methanol derivatives are valuable intermediates and potential bioactive molecules. The presence of the bromine atom and the hydroxymethyl group offers multiple avenues for further chemical exploration and biological evaluation.
-
Antimicrobial and Antifungal Agents: Bromo-substituted benzimidazoles have demonstrated significant activity against various bacterial and fungal strains.[7] The synthesized compound can be tested for its efficacy against clinically relevant pathogens.
-
Anticancer Research: The benzimidazole scaffold is a common feature in many anticancer agents.[10] The title compound can be evaluated for its cytotoxic effects on various cancer cell lines.
-
Enzyme Inhibition Studies: The structural features of this molecule make it a candidate for screening against various enzymes implicated in disease, such as kinases and polymerases.
-
Fragment-Based Drug Discovery: this compound can serve as a fragment for the development of more complex and potent drug candidates. The hydroxymethyl group provides a convenient point for elaboration.
-
Materials Science: Benzimidazole derivatives have applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as corrosion inhibitors.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and study of this compound. By offering a detailed synthetic protocol based on readily available starting materials, along with a guide to its characterization and potential applications, this document aims to facilitate research into this promising class of heterocyclic compounds. The versatility of the benzimidazole scaffold ensures that derivatives such as the one described herein will continue to be of significant interest to the scientific community.
References
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [URL: https://www.researchgate.net/publication/304523315_Synthesis_and_Biological_Evaluation_of_2-methyl-1H-_benzimidazole_and_1H-benzimidazol-2-yl-methanol]
- Riverland Trading. Your Premier Supplier of Glycolic Acid. [URL: https://riverlandtrading.com/your-premier-supplier-of-glycolic-acid/]
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra08864f]
- Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853521200003X]
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. [URL: https://www.id-press.eu/mjms/index.php/mjms/article/view/1848]
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. [URL: https://www.srrpub.
- A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW - Neuroquantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/44369]
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- Pharmacological Activities of Benzimidazole Derivatives - Building Block / BOC Sciences. [URL: https://www.bocsci.
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - ResearchGate. [URL: https://www.researchgate.
- Biological activities of benzimidazole derivatives: A review - ISCA. [URL: http://www.isca.in/rjcs/V11I1/2.ISCA-RJCS-2020-221.pdf]
- (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol - Academia.edu. [URL: https://www.academia.edu/38743132/Synthesis_and_Biological_Evaluation_of_2_methyl_1H_benzimidazole_and_1H_benzimidazol_2_yl_methanol]
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra01077b]
- Phillips‐Ladenburg Benzimidazole Synthesis - CoLab. [URL: https://colab.ws/articles/synthesis/phillips-ladenburg-benzimidazole-synthesis]
- 5-bromo-1-methyl-1h-imidazole(1003-21-0) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1003-21-0_1hnmr.htm]
- (5-bromo-1-methyl-1h-imidazol-2-yl)methanol - PubChemLite. [URL: https://pubchemlite.org/compound/(5-bromo-1-methyl-1h-imidazol-2-yl)methanol]
- 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambh/ambh2d6f980d]
- Glycolic Acid 70% (Cosmetic Grade) Supplier | 79-14-1 - Silver Fern Chemical. [URL: https://www.silverfernchemical.com/product/glycolic-acid-70-cosmetic-grade/]
- (5-bromo-1H-benzimidazol-2-yl)methanol. Hit2Lead. [URL: https://www.hit2lead.com/mfcd03197450.html]
- Benzimidazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzimidazoles.shtm]
- (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine - Smolecule. [URL: https://www.smolecule.com/cas-2344517-19-8.html]
- 5-bromo-1-methyl-1h-imidazole-2-carbaldehyde(79326-88-8) 1 h nmr - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/79326-88-8_1hnmr.htm]
- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10560293/]
- Benzimidazole - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0065]
- ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11267]
- (2-Bromo-1-methyl-1H-imidazol-5-yl)methanol | CymitQuimica. [URL: https://www.cymitquimica.com/886371-39-7]
- 5-Bromo-1H-benzimidazole, 97% 5 g | Contact Us | Thermo Scientific Chemicals. [URL: https://www.thermofisher.com/chemical-product/A15625.html]
- 5-Bromo-UR-144 - SWGDRUG.org. [URL: https://www.swgdrug.org/Monographs/5-Bromo-UR-144.pdf]
- 1-(5-Bromo-1H-benzimidazol-2-yl)ethanol | Matrix Scientific. [URL: https://www.
- 5-BROMO-2-METHYL-1H-BENZ(D)IMIDAZOLE - ChemBK. [URL: https://www.chembk.com/en/chem/5-BROMO-2-METHYL-1H-BENZ(D)IMIDAZOLE]
- 1H-Benzimidazole - the NIST WebBook - National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C51172&Type=MASS&Index=0]
- ESI-mass spectrum of 5 recorded after 96 h of dissolution in DMSO and diluted with methanol. - ResearchGate. [URL: https://www.researchgate.net/figure/ESI-mass-spectrum-of-5-recorded-after-96-h-of-dissolution-in-DMSO-and-diluted-with_fig5_281282211]
- View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. [URL: https://pharmacology.research-result.com/jour/article/view/424/496]
- Practicable syntheses of 2-hydroxymethyl-substituted benzimidazoles and 2-formylbenzimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1983/p1/p19830001099]
- 5-bromo-1H-benzimidazole synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/4887-88-1.htm]
- Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-Spectra-of-5-bromobenzimidazole_fig13_320349887]
- SUPPLEMENTARY INFORMATION. [URL: https://static-content.springer.com/esm/art%3A10.1007%2Fs12039-015-0955-5/MediaObjects/12039_2015_955_MOESM1_ESM.pdf]
Sources
- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
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- 9. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 10. Buy (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine [smolecule.com]
Methodological & Application
Synthesis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol from 4-bromo-N-methyl-1,2-phenylenediamine
An Application Note for the Synthesis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. The synthesis is based on the acid-catalyzed condensation of 4-bromo-N-methyl-1,2-phenylenediamine with glycolic acid. This application note outlines the reaction mechanism, step-by-step experimental procedures, purification techniques, and troubleshooting guidance. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Introduction & Scientific Background
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antihistaminic, proton-pump inhibitory, and anthelmintic properties. The 2-hydroxymethyl substituent on the benzimidazole scaffold is a particularly valuable functional group, serving as a versatile handle for further chemical elaboration in drug discovery programs.
The synthesis described herein employs the Phillips-Ladenburg condensation reaction, a robust and widely adopted method for constructing the benzimidazole ring system.[1][2] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. In this specific application, 4-bromo-N-methyl-1,2-phenylenediamine is reacted with glycolic acid. The N-methyl group on the diamine directs the cyclization to a single regioisomer, and the bromo-substituent provides a site for further synthetic modifications, such as cross-coupling reactions.
The reaction proceeds via initial acylation of the more nucleophilic secondary amine of the diamine by glycolic acid, followed by an intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring.[1]
Reaction Scheme:
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | Supplier | Grade | CAS Number |
| 4-bromo-N-methyl-1,2-phenylenediamine | (Specify) | >98% Purity | (Not Found) |
| Glycolic Acid | (Specify) | >99% Purity | 79-14-1 |
| Hydrochloric Acid (4 M in 1,4-Dioxane) | (Specify) | Reagent Grade | 7647-01-0 |
| Sodium Bicarbonate (NaHCO₃) | (Specify) | ACS Reagent | 144-55-8 |
| Ethyl Acetate (EtOAc) | (Specify) | HPLC Grade | 141-78-6 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | (Specify) | ACS Reagent | 7757-82-6 |
| Deionized Water (H₂O) | In-house | Type 1 Ultrapure | 7732-18-5 |
| Silica Gel for Column Chromatography | (Specify) | 60 Å, 230-400 mesh | 63231-67-4 |
Experimental Protocol
This protocol is based on established procedures for the synthesis of 1H-benzimidazol-2-yl-methanol from o-phenylenediamine and glycolic acid.[3][4]
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-N-methyl-1,2-phenylenediamine (1.0 eq).
-
Add glycolic acid (1.2 eq).
-
Add 4 M hydrochloric acid in 1,4-dioxane (5-10 mL per gram of diamine). The acid acts as a catalyst and a solvent.
Step 2: Reaction Execution
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Isolation
-
Once the reaction is complete (as indicated by the consumption of the starting diamine), cool the flask to room temperature.
-
Slowly and carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur. Continue addition until the pH of the aqueous layer is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.
-
Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield this compound as a solid.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of the target compound.
Quantitative Data Summary
The following table provides an example calculation for a laboratory-scale synthesis.
| Parameter | Value |
| Reactants | |
| 4-bromo-N-methyl-1,2-phenylenediamine | 5.0 g (24.86 mmol, 1.0 eq) |
| Glycolic Acid | 2.27 g (29.83 mmol, 1.2 eq) |
| Product (Theoretical) | |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.09 g/mol |
| Theoretical Yield | 6.0 g |
| Typical Results | |
| Isolated Yield | 4.5 - 5.1 g (75-85%) |
| Appearance | Off-white to light brown solid |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction stalls or the yield is low, ensure the purity of the starting diamine, as impurities can inhibit the cyclization. Additionally, ensure the reaction is sufficiently acidic and heated to the correct temperature to drive the dehydration step.
-
Dark-Colored Product: The o-phenylenediamine starting material can be sensitive to air oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Incomplete Reaction: If TLC analysis shows the persistence of the starting material after 6 hours, an additional portion of glycolic acid and a prolonged reaction time may be necessary.
-
Purification Difficulties: If the product is difficult to purify by chromatography, consider converting it to a derivative (e.g., an acetate ester) for easier handling and then deprotecting it after purification.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrochloric acid is corrosive and should be handled with extreme care.
-
4-bromo-N-methyl-1,2-phenylenediamine is an aromatic amine and should be treated as potentially toxic. Avoid inhalation and skin contact.
References
-
(No Author). (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
-
Poddar, S. K., Saqueeb, N., & Rahman, S. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Retrieved from [Link]
-
PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
- Poletto, J., et al. (2020). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry.
- Yu, B., et al. (2013). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The cyclization of o-phenylenediamine and DMF catalyzed by an organic acid. Retrieved from [Link]
- Lane, E. S., & Williams, C. (1955). A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed), 1468.
- Sureshbabu, P., et al. (2012). A simple and versatile method for the synthesis of 1,5-benzodiazepines is via condensation of o-phenylenediamines (OPDA) and ketones in the presence of catalytic amount of H-MCM-22 using acetonitrile as solvent at room temperature.
Sources
Protocol for oxidation of benzimidazole-2-methanol to benzimidazole-2-carboxaldehyde
Executive Summary
The conversion of benzimidazole-2-methanol (1) to benzimidazole-2-carboxaldehyde (2) represents a critical transformation in the synthesis of antiviral and antiparasitic pharmacophores.[1] While theoretically simple, this oxidation is chemically fraught with two primary failure modes: over-oxidation to the carboxylic acid (due to the electron-deficient nature of the heterocycle) and hydrate formation (gem-diol stability) in aqueous media.
This Application Note details two field-proven protocols designed to maximize chemoselectivity and yield. We prioritize Activated Manganese Dioxide (MnO₂) as the standard heterogeneous method for its ease of workup, while providing 2-Iodoxybenzoic acid (IBX) as a homogeneous alternative for substrates with poor solubility profiles.
Chemical Context & Challenges[1][2]
The Stability Paradox
Benzimidazole-2-carboxaldehyde is an electrophilic aldehyde.[1] The adjacent imidazole ring acts as an electron-withdrawing group (EWG), making the carbonyl carbon highly susceptible to nucleophilic attack.
-
Hydration: In the presence of water, the aldehyde exists in equilibrium with its gem-diol (hydrate) form. This hydrate is often stable and can be mistaken for the starting material or a byproduct during analysis.
-
Over-oxidation: Strong oxidants (e.g., KMnO₄, Jones Reagent) will not stop at the aldehyde; they rapidly drive the equilibrium toward benzimidazole-2-carboxylic acid.
Reaction Scheme
The following diagram illustrates the transformation and the competing pathways.
Figure 1: Reaction pathway showing the target oxidation and common side-reactions (hydration and over-oxidation).[2]
Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation
Status: Gold Standard (Heterogeneous) Best For: Standard synthesis, gram-scale batches, avoiding chromatographic purification.
Mechanistic Insight
MnO₂ operates via a radical mechanism on the solid surface. The alcohol adsorbs onto the Mn(IV) surface, transfers electrons, and desorbs as the aldehyde. Because the oxidant is a solid, it does not dissolve; therefore, the reaction rate is governed by surface area and agitation .
-
Critical Control Point: You must use "Activated" MnO₂.[1] Commercial "pyrolusite" (mineral MnO₂) is inactive.[1] Activated MnO₂ is precipitated chemically and has a high surface area.[1]
Materials
-
Activated Manganese Dioxide (MnO₂) (10.0 – 20.0 equiv by weight)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Acetone.[1]
Step-by-Step Procedure
-
Preparation: Dry the reaction glassware in an oven (120°C) for 1 hour.
-
Dissolution: In a round-bottom flask equipped with a large magnetic stir bar, dissolve 1.0 g of benzimidazole-2-methanol in 20 mL of anhydrous THF.
-
Tip: If solubility is poor, warm the THF to 40°C.
-
-
Addition: Add 10.0 g of Activated MnO₂ in one portion.
-
Ratio: A 10:1 weight ratio (Oxidant:Substrate) is standard.[1] For older reagent batches, increase to 20:1.
-
-
Reaction: Stopper the flask (do not seal hermetically if heating) or attach a drying tube. Stir vigorously at Room Temperature (RT) for 12–24 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to reflux (65°C).
-
-
Monitoring: Check via TLC (System: 10% MeOH in DCM). The aldehyde typically runs higher (less polar) than the alcohol.
-
Visualization: UV light (254 nm).[1]
-
-
Workup (Filtration):
-
Prepare a Celite® 545 pad in a sintered glass funnel.[1]
-
Filter the black suspension through the Celite.
-
Crucial Step: Wash the filter cake copiously with hot THF or EtOAc (3 x 20 mL) to desorb the product from the manganese surface.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The product usually precipitates as a pale yellow solid.[1]
Protocol B: IBX (2-Iodoxybenzoic Acid) Oxidation
Status: High-Performance Alternative (Homogeneous) Best For: Substrates with very poor solubility in THF/DCM, or when MnO₂ fails to drive conversion.[1]
Mechanistic Insight
IBX acts as a mild, selective oxidant that avoids over-oxidation. Unlike the Swern oxidation, it does not require cryogenic temperatures (-78°C). However, IBX is generally insoluble in most organic solvents except DMSO.
Safety Warning
Explosion Hazard: IBX is potentially explosive under impact or temperatures >200°C. Never heat IBX residues to dryness.[1]
Materials
-
IBX (1.1 – 1.3 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide).[1]
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 mmol of benzimidazole-2-methanol in 3 mL of DMSO.
-
Addition: Add 1.2 mmol of IBX as a solid at Room Temperature.
-
Reaction: Stir at RT. The reaction is typically faster than MnO₂, often complete in 1–3 hours.
-
Note: The solution usually remains clear or turns slightly cloudy as the byproduct (IBA) precipitates.
-
-
Quench & Workup:
-
Dilute the reaction mixture with 15 mL of Water .
-
The byproduct (2-Iodosobenzoic acid, IBA) and the product may both precipitate.
-
Differentiation: Filter the solids.[4] Wash the solids with Saturated NaHCO₃ (removes acidic IBA byproduct) and water.
-
Alternative Extraction: If the product does not precipitate well, extract the diluted aqueous mixture with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and evaporate.
-
Analytical Data & Troubleshooting
Comparative Performance Table
| Feature | MnO₂ Protocol | IBX Protocol |
| Reaction Type | Heterogeneous (Solid/Liquid) | Homogeneous (in DMSO) |
| Selectivity | Excellent (Stops at Aldehyde) | Excellent |
| Workup | Filtration (Celite) | Extraction or Filtration |
| Solubility Requirement | Moderate (THF/Acetone) | Low (Soluble in DMSO) |
| Scalability | High (Multi-gram safe) | Moderate (Safety concerns >10g) |
| Cost | Low | High |
Handling the Hydrate (Expert Insight)
If your NMR spectrum (in DMSO-d6) shows a diminished aldehyde peak (~9.8 ppm) and a broad singlet around 6.0–7.0 ppm, you have likely formed the gem-diol hydrate .
-
Correction: This is often reversible.[1] Dissolve the solid in toluene and reflux with a Dean-Stark trap to remove water, or simply dry the solid under high vacuum over P₂O₅ for 24 hours before use in the next step.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate oxidation protocol based on substrate solubility.
References
-
Goldman, A., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.[5][6] [Link]
-
Boesch, M., & Schreiber, S. L. (1994). Dess-Martin Periodinane Oxidation.[1][3][6] Organic Syntheses.[1][2][7][6][8] [Link]
-
Common Organic Chemistry. (2023). Dess-Martin Periodinane (DMP) Reaction Conditions and Safety.[1][3][Link]
-
Du, L.H., & Wang, Y.G. (2007).[9] A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant.[1][9] Synthesis.[1][9][2][4][7][5][6][8][10][11] [Link]
Sources
- 1. CAS 3314-30-5: 1H-Benzimidazole-2-carboxaldehyde [cymitquimica.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. 1H-Benzimidazole-2-carboxaldehyde | 3314-30-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sphinxsai.com [sphinxsai.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling for 5-bromo-1-methylbenzimidazole Derivatives
Introduction: The Strategic Importance of Biaryl Benzimidazoles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed transformation is particularly vital in pharmaceutical and materials science for the construction of biaryl and hetero-biaryl scaffolds.
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates due to its ability to mimic and interact with biological purine systems. Functionalization at the 5-position of the benzimidazole ring system via Suzuki-Miyaura coupling provides a direct and modular route to introduce diverse aryl and heteroaryl substituents. This capability is invaluable for researchers engaged in structure-activity relationship (SAR) studies, enabling the rapid optimization of lead compounds by fine-tuning their steric, electronic, and pharmacokinetic properties.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering detailed protocols and field-proven insights for the successful execution of Suzuki-Miyaura coupling reactions on 5-bromo-1-methylbenzimidazole derivatives.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or its ester derivative) with an organic halide (in this case, 5-bromo-1-methylbenzimidazole) in the presence of a palladium catalyst and a base.[3][4] The catalytic cycle, which dictates the reaction's success, proceeds through three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-1-methylbenzimidazole, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent, facilitating the transfer of the aryl group to the palladium center.[4][5][6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Key Reaction Parameters for Benzimidazole Substrates
The success of coupling N-heterocyclic halides hinges on the judicious selection of reaction components. Benzimidazole substrates can be particularly challenging, as the ring nitrogens can coordinate to the palladium center, potentially inhibiting catalysis.[8][9] Therefore, careful optimization is paramount.
-
Palladium Catalyst & Ligand Selection: While simple catalysts like Pd(PPh₃)₄ can be effective, reactions involving heteroaryl bromides often benefit from more robust catalyst systems.[10]
-
Workhorse Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or PdCl₂(dppf) , is an excellent starting point. It exhibits good stability and is effective for a wide range of aryl and heteroaryl bromides.[11][12]
-
Advanced Ligands: For particularly unreactive coupling partners or to minimize side reactions, bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos) can dramatically improve reaction rates and yields.[7][8][13] These ligands promote the crucial oxidative addition and reductive elimination steps.
-
-
Choice of Boron Reagent:
-
Boronic Acids: These are the most common coupling partners due to their wide commercial availability.
-
Boronic Esters (e.g., Pinacol Esters): These derivatives offer superior stability compared to boronic acids.[5] They are less prone to protodeboronation , a common side reaction where the C-B bond is cleaved by a proton source, which can be problematic in reactions requiring higher temperatures or longer times.[9][14]
-
-
The Critical Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[15]
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a mild, inexpensive, and effective choice for many systems.[11][13] Cesium carbonate is more soluble and more basic, often accelerating sluggish reactions, and is particularly useful in microwave-assisted protocols.[10]
-
Phosphates (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base that is highly effective, especially under anhydrous or low-water conditions, where it can help suppress protodeboronation.[13]
-
-
Solvent Systems: A polar, aprotic solvent is typically required. Often, a co-solvent is added to dissolve the inorganic base.
-
Ethers: 1,4-Dioxane, 1,2-dimethoxyethane (DME), and tetrahydrofuran (THF) are common choices, often used with water in ratios from 4:1 to 10:1.[5][11][12][13]
-
Alcohols: Ethanol has been shown to be an effective solvent, particularly for microwave-assisted reactions.[10]
-
Aprotic Solvents: Toluene or DMF can be used, especially when substrate solubility is a challenge.[5][13]
-
-
Temperature and Reaction Method:
-
Conventional Heating: Most Suzuki couplings require heating to proceed at a reasonable rate, typically between 80-100°C.[11]
-
Microwave Irradiation: This technique dramatically reduces reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[10][16] It is an excellent tool for rapid library synthesis and methods development.
-
Comparative Data: Reaction Conditions for Heterocyclic Bromides
The following table summarizes various successful conditions for the Suzuki-Miyaura coupling of bromo-N-heterocycles, providing a valuable reference for methods development.
| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-indazole | N-Boc-2-pyrroleboronic acid | PdCl₂(dppf) (5%) | K₂CO₃ (2.0) | DME | 80 °C / 2h | 93 | [11] |
| 2 | 5-Bromo-spiro[indole-piperidine] | Phenylboronic acid | Pd(PPh₃)₄ (7%) | Cs₂CO₃ (2.0) | Ethanol | 100 °C / 30 min (MW) | 85 | [10] |
| 3 | 5-Bromo-spiro[indole-piperidine] | Thiophene-3-boronic acid | Pd(PPh₃)₄ (7%) | Cs₂CO₃ (2.0) | Ethanol | 100 °C / 40 min (MW) | 82 | [10] |
| 4 | 5-Bromoindole | Arylboronic acid | Pd(OAc)₂ / SPhos (0.5%) | K₂CO₃ (3.0) | Acetonitrile/H₂O (1:4) | 37 °C / 18h | N/A | [17] |
| 5 | Benzyl Bromides | Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2%) | Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77 °C | 70-98 | [18] |
Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a robust, general procedure for the coupling of 5-bromo-1-methylbenzimidazole with a generic arylboronic acid using microwave irradiation for rapid synthesis.
Materials:
-
5-bromo-1-methylbenzimidazole (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.07 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous Ethanol (or 1,4-Dioxane)
-
Microwave reaction vial (2-5 mL or 10-20 mL) with a magnetic stir bar
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite or silica gel for filtration
-
Silica gel for column chromatography
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Functionalization of (5-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
Executive Summary
This Application Note details the chemoselective transformation of the hydroxyl group in (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol (Compound 1 ). The 2-hydroxymethyl moiety serves as a critical "handle" for diversifying the benzimidazole scaffold, a privileged structure in medicinal chemistry (e.g., antiviral and antiparasitic agents).
The primary challenge addressed here is the chemoselective activation of the hydroxyl group without compromising the 5-bromo substituent, which is reserved for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). We present two validated workflows:
-
Activation via Chlorination: A robust, scalable two-step protocol using thionyl chloride (
). -
Direct Displacement: A Mitsunobu-based approach for specific sensitive nucleophiles.
Chemical Context & Reactivity Analysis[1][2][3][4][5]
Substrate Analysis
-
Position 1 (
-Methyl): The methyl group blocks the N1-position, preventing tautomerization. This simplifies the regiochemistry, ensuring that substitution occurs exclusively on the exocyclic methylene group. -
Position 2 (Hydroxymethyl): The hydroxyl group is a poor leaving group (
of conjugate acid ). It requires activation. The C2-methylene position is "benzylic-like" due to the adjacent aromatic heterocycle, stabilizing the transition state for reactions and facilitating pathways under acidic conditions. -
Position 5 (Bromine): A sensitive handle. While stable to standard nucleophilic substitution conditions, it is susceptible to metal-halogen exchange (e.g., with organolithiums) or oxidative addition (with
). Protocols must avoid strong reducing metals or phosphine-ligated transition metals during the -OH substitution step.
Reaction Pathways
The following diagram outlines the strategic logic for functionalizing Compound 1 .
Figure 1: Strategic workflows for the functionalization of the 2-hydroxymethyl group. Pathway A is preferred for scale; Pathway B is preferred for library synthesis.
Protocol A: Activation via Chlorination (Standard Method)
This is the industry-standard approach for benzimidazole methanols. It converts the poor leaving group (-OH) into a reactive chloride.
Mechanism & Causality
Thionyl chloride (
-
Why this works: The benzimidazole nitrogen acts as an internal base/catalyst, but eventually forms the hydrochloride salt.
-
Critical Control Point: The 5-bromo group is stable to
at reflux temperatures ( ), ensuring chemoselectivity.
Step-by-Step Procedure
Reagents:
-
Substrate: (5-bromo-1-methyl-1H-benzimidazol-2-yl)methanol (1.0 equiv)
-
Thionyl Chloride (
): (3.0 – 5.0 equiv) -
Solvent: Dichloromethane (DCM) or Chloroform (
) -
Quench: Saturated
(aq)
Workflow:
-
Setup: In a fume hood, dissolve the substrate (1.0 g, ~4.1 mmol) in anhydrous DCM (10 mL). The starting material may be sparingly soluble; a suspension is acceptable.
-
Addition: Cool the mixture to
(ice bath). Add (1.5 mL, ~20 mmol) dropwise. Caution: Gas evolution ( , ). -
Reaction: Remove the ice bath and heat to reflux (
) for 2–4 hours.-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The alcohol spot (
) will disappear, replaced by a less polar chloride spot ( ).
-
-
Workup (Isolation of HCl Salt):
-
Concentrate in vacuo to remove solvent and excess
. -
Crucial Step: Triturate the residue with diethyl ether or hexanes to remove sulfur impurities. Filter the solid.[2]
-
Result: The product is the hydrochloride salt of the 2-(chloromethyl)benzimidazole. It is stable and can be stored.
-
Workup (Free Base - Optional):
-
If the free base is required immediately: Suspend the salt in DCM, wash with cold sat.
, dry over , and concentrate. Note: The free base is more reactive and prone to hydrolysis than the salt.
-
Nucleophilic Displacement (The Substitution)
Once the chloride is generated, it reacts rapidly with amines, thiols, or alkoxides.
Reagents:
-
Nucleophile: Primary/Secondary amine, Thiol, or Phenol (1.2 equiv)
-
Base:
(3.0 equiv) or (for phenols) -
Solvent: Acetonitrile (MeCN) or DMF.
Workflow:
-
Suspend the chloride salt in MeCN.
-
Add the Base and the Nucleophile.
-
Stir at room temperature (RT) for 2–6 hours. If the nucleophile is sterically hindered, heat to
. -
Purification: Dilute with water, extract with EtOAc. The 5-bromo group remains untouched.
Protocol B: Mitsunobu Reaction (Direct Substitution)
For substrates sensitive to acid (generated in Method A) or for high-throughput library generation, the Mitsunobu reaction is ideal.
Scope
Best for forming C-O (ethers), C-N (sulfonamides, imides), and C-S (thioethers) bonds. Less effective for basic primary amines.
Protocol
Reagents:
-
Substrate (1.0 equiv)
-
Nucleophile (e.g., Phenol, Phthalimide) (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF
Workflow:
-
Dissolve Substrate, Nucleophile, and
in THF under . -
Cool to
. -
Add DIAD dropwise (maintain temp
). -
Stir at RT overnight.
-
Note: The 5-bromo moiety is completely inert to these conditions.
Quantitative Data & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability (Method A) | Suitability (Method B) | Notes |
| DCM | Excellent | Poor | Standard for chlorination. |
| THF | Poor | Excellent | Required for Mitsunobu solubility. |
| DMF | Good (Step 2) | Good | Best for |
| Methanol | DO NOT USE | Poor | Reacts with |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Chloride | Ensure anhydrous conditions. Store intermediate as HCl salt, not free base. |
| Product is Sticky/Oil | Residual | Co-evaporate with Toluene (3x) to azeotrope remove thionyl chloride. |
| 5-Br Loss | Pd Contamination | Ensure glassware is free of Pd residues from previous cross-couplings. |
| N-Alkylation vs C-Alkylation | Ambident Nucleophile | The 1-methyl group prevents N-alkylation on the benzimidazole ring. Only the exocyclic C is reactive. |
Logic Diagram: Experimental Decision Tree
Use this flow to determine the optimal path for your specific nucleophile.
Figure 2: Decision matrix for selecting the appropriate substitution protocol based on nucleophile basicity.
References
-
Common Organic Chemistry. (2023). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[4] Retrieved from [Link]
-
European Patent Office. (2019).[3] EP3153509B1: N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-yl)-3-aminopropionic acid ethyl ester preparation method.[3] Retrieved from [Link]
-
Thieme Connect. (2022).[5] Product Class 4: Benzimidazoles - Synthesis and Reactivity. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives. Retrieved from [Link]
Sources
Application Notes & Protocols: (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol as a Pharmaceutical Intermediate
Authored by: Gemini, Senior Application Scientist
Publication Date: February 24, 2026
Abstract
(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical agents. The strategic placement of a bromine atom, a reactive hydroxymethyl group, and an N-methylated imidazole ring provides multiple avenues for molecular elaboration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this intermediate. It provides in-depth, field-tested protocols for its use, explains the chemical principles behind synthetic strategies, and highlights its role in the synthesis of significant drug candidates. All protocols are designed with an emphasis on reproducibility, safety, and efficiency.
Introduction: The Strategic Value of the Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] This is due to its ability to mimic endogenous purine structures and engage in various binding interactions with biological targets, such as hydrogen bonding and π-π stacking.[1] The structural features of this compound make it a particularly valuable intermediate:
-
Modulation of Physicochemical Properties: The bromine atom at the 5-position significantly impacts the molecule's lipophilicity and electronic character, which can be crucial for optimizing cell membrane permeability and target affinity.[2]
-
Versatile Functionalization: The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[3][4] This allows for extensive exploration of the chemical space around the benzimidazole core to build structure-activity relationships (SAR).
-
Enhanced Metabolic Stability: The methylation at the N-1 position can block a common site of metabolic degradation (N-dealkylation), potentially improving the pharmacokinetic profile of the final drug molecule.
-
Reactive Moiety for Linkage: The primary alcohol at the 2-position is a versatile functional group that can be readily activated for nucleophilic substitution, allowing for the connection of other molecular fragments.[5][6]
These combined attributes make this intermediate highly valuable in the synthesis of compounds for various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[7][8][9]
Core Application: A Key Intermediate in the Synthesis of Mavacamten
A prominent application of this compound is in the synthesis of Mavacamten (brand name Camzyos).[10] Mavacamten is a first-in-class cardiac myosin inhibitor used to treat obstructive hypertrophic cardiomyopathy.[10][11][12] The benzimidazole portion of Mavacamten is constructed using this key intermediate.
The general synthetic approach involves coupling the benzimidazole core with a substituted pyrimidine derivative. To achieve this, the hydroxymethyl group of the intermediate is typically activated to facilitate a nucleophilic substitution reaction, forming a critical ether linkage in the final Mavacamten structure.[13]
Diagram: Synthetic Pathway Overview
Caption: High-level overview of a potential synthetic route to Mavacamten.
Experimental Protocols
The following protocols are presented as general guidelines and may need optimization based on specific laboratory conditions and reaction scales.
Protocol 1: Activation of the Hydroxymethyl Group via Mesylation
Rationale: The conversion of a primary alcohol to a mesylate is a robust and efficient method for creating an excellent leaving group, paving the way for subsequent nucleophilic substitution (SN2) reactions.[5] Methanesulfonyl chloride is a readily available and highly reactive reagent for this transformation. A tertiary amine base, such as triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction.[14][15]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methyl methanesulfonate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | MsCl, TEA, DCM |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C |
| Typical Yield | >95% (crude) |
| Product | (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methyl methanesulfonate |
Protocol 2: Suzuki Cross-Coupling for Aryl Moiety Installation
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[4][16] In this context, it allows for the introduction of diverse aryl or heteroaryl groups at the 5-position of the benzimidazole core. This is a critical step for exploring the structure-activity relationship (SAR) of potential drug candidates. The success of this reaction hinges on the appropriate choice of a palladium catalyst, a suitable base, and a compatible solvent system.[17]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer or microwave reactor
-
Reflux condenser or microwave synthesizer
-
Inert atmosphere (nitrogen or argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid or its ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat this cycle three times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required duration (2-24 hours), monitoring by TLC or LC-MS. For microwave-assisted reactions, typical conditions are 100-150 °C for 15-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Diagram: Suzuki Coupling Workflow
Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, this compound should be handled using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be performed in a well-ventilated fume hood. For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly adaptable and valuable intermediate for the synthesis of pharmacologically relevant molecules. Its well-placed functional groups allow for a broad spectrum of chemical modifications, establishing it as a cornerstone in modern drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to effectively employ this compound in their synthetic campaigns, thereby aiding in the advancement of novel therapeutics.
References
-
Adarsh Vijendra Institute of Pharmaceutical Sciences, et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]
-
Bentham Science Publishers. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]
-
IntechOpen. (2021). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. Available at: [Link]
-
Bentham Science. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available at: [Link]
-
MET's Institute of Pharmacy. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Dovepress. Available at: [Link]
-
ResearchGate. (2022). Scheme 1. Synthesis of Mavacamten. Available at: [Link]
-
New Drug Approvals. (2018). Mavacamten. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. Synthesis of mavacamten (75). Available at: [Link]
-
National Center for Biotechnology Information. (2022). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. PubMed Central. Available at: [Link]
-
Wikipedia. Mavacamten. Available at: [Link]
-
University of Oxford. Aromatic heterocycles 1: structures and reactions. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
University of Babylon. Chapter 3: Reactivity of Aromatic Heterocycles. Available at: [Link]
-
ResearchGate. (2022). Optimized conditions for nucleophilic substitution of hydroxy group in.... Available at: [Link]
- Google Patents. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Research Results in Pharmacology. (2025). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Available at: [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Springer. (2022). Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2021). Synthesis and antitumor evaluation of 5-(benzo[d][7][8]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. Available at: [Link]
-
MDPI. (2023). Benzo[1,2-d:4,5-d′]bis([1][7][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Available at: [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update [ouci.dntb.gov.ua]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Mavacamten - Wikipedia [en.wikipedia.org]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 15. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Deep Dive into the Reaction Mechanism of Glycolic Acid Condensation with Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The condensation of carboxylic acids with ortho-phenylenediamines is a cornerstone of heterocyclic chemistry, providing a direct route to the benzimidazole scaffold—a privileged structure in medicinal chemistry.[1][2][3][4] This guide elucidates the nuanced reaction mechanism of glycolic acid, an α-hydroxy acid, with phenylenediamines. We will explore the primary, acid-catalyzed pathway leading to the formation of (1H-benzimidazol-2-yl)methanol and discuss a potential secondary oxidative pathway that could yield quinoxalinone derivatives. By dissecting the causality behind experimental choices—from catalyst and solvent selection to the application of microwave irradiation—this document provides researchers with the foundational knowledge required to optimize reaction conditions, troubleshoot side reactions, and harness this powerful transformation for the synthesis of novel chemical entities.
Introduction: The Significance of the Reaction
The reaction between glycolic acid and phenylenediamines represents a fundamental transformation in synthetic organic chemistry. The outcome is critically dependent on the isomeric form of the phenylenediamine used. While meta- and para-phenylenediamines typically lead to polyamides or simple amide adducts, ortho-phenylenediamine (OPD) possesses a unique arrangement of adjacent amino groups that facilitates intramolecular cyclization, leading to the formation of fused heterocyclic systems.
The two principal heterocyclic cores that can be derived from this reaction are:
-
Benzimidazoles : Formed through the direct condensation of the carboxylic acid group with the two amino groups of OPD. These compounds are of immense interest due to their wide range of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties.[1][4][5] The reaction of glycolic acid with OPD specifically yields (1H-benzimidazol-2-yl)methanol.[6][7][8]
-
Quinoxalines : Typically formed from the condensation of OPD with 1,2-dicarbonyl compounds.[9][10][11] While glycolic acid is not a dicarbonyl, its oxidation to glyoxylic acid (an α-ketoacid) in situ could open a pathway to quinoxalin-2-one derivatives, a possibility that must be considered when designing reaction conditions.[12][13]
This guide will focus primarily on the well-established formation of benzimidazoles, known as the Phillips Condensation Reaction , while also providing a mechanistic hypothesis for the potential formation of quinoxalinones.[14][15][16]
The Primary Mechanistic Pathway: Phillips Condensation to (1H-Benzimidazol-2-yl)methanol
The most direct and widely reported outcome of reacting glycolic acid with o-phenylenediamine under acidic conditions is the formation of (1H-benzimidazol-2-yl)methanol.[6][7] The reaction proceeds through a classic acid-catalyzed nucleophilic acyl substitution followed by intramolecular cyclization and dehydration.
Detailed Step-by-Step Mechanism
The mechanism can be broken down into four key stages:
-
Activation of the Carboxylic Acid : In the presence of a strong acid catalyst (e.g., HCl, PPA), the carbonyl oxygen of glycolic acid is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Initial Nucleophilic Attack : One of the nucleophilic amino groups of o-phenylenediamine attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.
-
Formation of the Amide Intermediate : The tetrahedral intermediate collapses, eliminating a molecule of water to form an N-(2-aminophenyl)-2-hydroxyacetamide intermediate. This is a crucial acylation step.[14]
-
Intramolecular Cyclization and Dehydration : The second, adjacent amino group now acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. This ring-closing step is the hallmark of using o-phenylenediamine. The resulting tetrahedral intermediate subsequently eliminates a second molecule of water to yield the aromatic benzimidazole ring.[14][17][18]
A visual representation of this mechanism is provided below.
Caption: Acid-catalyzed condensation of glycolic acid and OPD.
Causality Behind Experimental Design
Understanding the "why" behind protocol steps is critical for optimization and troubleshooting.
-
Choice of Phenylenediamine Isomer : Only o-phenylenediamine allows for the crucial intramolecular cyclization step due to the 1,2-disposition of its amino groups. Using m- or p-phenylenediamine under these conditions would result in intermolecular reactions, leading to oligomers or polymers rather than the desired heterocycle.
-
Role of the Catalyst : An acid catalyst is essential to activate the carboxylic acid, which is otherwise not electrophilic enough to react with the weakly nucleophilic aniline-type amine.[14]
-
Mineral Acids (e.g., 4N HCl) : Effective proton sources that are inexpensive and readily available.[14][19]
-
Polyphosphoric Acid (PPA) : Serves a dual role as both an acid catalyst and a powerful dehydrating agent, which helps to drive the equilibrium toward the product by removing water.[4] It is particularly useful for less reactive substrates.
-
-
Influence of Temperature : The condensation requires thermal energy to overcome the activation barriers of both the initial acylation and the subsequent dehydration steps. Reactions are typically performed at reflux.[18][20]
-
Microwave-Assisted Synthesis : Microwave irradiation offers a significant advantage over conventional heating.[2] The rapid, uniform heating dramatically reduces reaction times from hours to minutes and often leads to cleaner reactions with higher yields by minimizing the formation of thermal degradation byproducts.[19][21]
A Potential Secondary Pathway: Oxidative Condensation to 3,4-dihydroquinoxalin-2(1H)-one
Under certain conditions, particularly in the presence of an oxidizing agent (deliberate or atmospheric), a competing reaction pathway may become accessible. This pathway involves the initial oxidation of glycolic acid to glyoxylic acid (an α-ketoacid).[13] The subsequent condensation of glyoxylic acid with o-phenylenediamine would lead to a quinoxalinone derivative.
Hypothetical Mechanism
-
Oxidation : Glycolic acid is oxidized to glyoxylic acid. This step is not spontaneous and requires specific conditions.
-
Imine/Enamine Formation : One amino group of OPD attacks the ketone carbonyl of glyoxylic acid, while the other attacks the carboxylic acid carbonyl.
-
Cyclization & Tautomerization : After initial condensation and water loss, an imine intermediate is formed which undergoes intramolecular cyclization.
-
Dehydration : A final dehydration step yields the stable 3,4-dihydroquinoxalin-2(1H)-one ring system.
Caption: Potential pathway via in-situ oxidation of glycolic acid.
This pathway is less common but serves as an important conceptual framework for understanding potential side products, especially if reaction mixtures are exposed to air for prolonged periods at high temperatures or if certain metal catalysts are used.
Application Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of (1H-benzimidazol-2-yl)methanol.
Protocol 1: Conventional Synthesis via Thermal Heating
This protocol is adapted from established literature procedures for the synthesis of benzimidazole derivatives from carboxylic acids.[6][7][22]
Materials & Equipment:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Glycolic acid (1.1 mmol, 84 mg)
-
4M Hydrochloric Acid (5 mL)
-
10% Sodium Hydroxide solution
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH paper or meter
-
Büchner funnel and filter paper
-
Ethanol/water mixture for recrystallization
Step-by-Step Procedure:
-
Reaction Setup : To a 50 mL round-bottom flask, add o-phenylenediamine (108 mg) and glycolic acid (84 mg).
-
Acid Addition : Add 5 mL of 4M hydrochloric acid to the flask.
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle with magnetic stirring. Maintain reflux for 2-4 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl acetate:Hexane 3:1).[7]
-
Workup - Neutralization : After the reaction is complete (as indicated by TLC), cool the flask to room temperature in an ice bath.
-
Precipitation : Slowly add 10% NaOH solution dropwise while stirring until the mixture is just alkaline (pH ~8). The product will precipitate as a solid.
-
Isolation : Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with ice-cold water to remove any inorganic salts.
-
Purification : Recrystallize the crude product from a hot ethanol/water mixture to obtain pure (1H-benzimidazol-2-yl)methanol as a crystalline solid.
-
Validation : Dry the purified product and determine its melting point and yield. Characterize using IR and NMR spectroscopy to confirm the structure.[7]
Protocol 2: Microwave-Assisted Synthesis
This protocol leverages the efficiency of microwave heating for a rapid and clean synthesis.[19][21]
Materials & Equipment:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Glycolic acid (1.0 mmol, 76 mg)
-
Hydrochloric acid (4M, 2-3 drops)
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Scientific microwave reactor
-
Ethanol/water mixture for recrystallization
Step-by-Step Procedure:
-
Reactant Mixture : In a 10 mL microwave-safe vessel, mix o-phenylenediamine (108 mg) and glycolic acid (76 mg).
-
Catalyst Addition : Add 2-3 drops of 4M HCl.
-
Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power level (e.g., 100-300W) to maintain a temperature of ~120-140 °C for 3-5 minutes.
-
Cooling & Workup : After irradiation, cool the vessel to room temperature.
-
Purification : Add a small amount of water to the crude mixture and neutralize with a few drops of 10% NaOH. The resulting solid can be filtered and recrystallized directly from an ethanol/water mixture.
-
Validation : Characterize the final product by its melting point and spectroscopic data to confirm its identity and purity. Compare the yield and reaction time to the conventional method.
Data Summary & Troubleshooting
Table 1: Comparative Data of Synthetic Protocols
| Parameter | Conventional Heating | Microwave-Assisted | Reference(s) |
| Reaction Time | 2 - 4 hours | 3 - 5 minutes | [6][19][21] |
| Typical Yield | 70 - 85% | 80 - 95% | [7][19][21] |
| Energy Source | Heating Mantle | Microwave Irradiation | [6][19] |
| Solvent | Aqueous Acid | Minimal/Solvent-free | [6][19] |
| Key Advantage | Simple equipment | Speed, High Yield | [2][19] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficient heating; Inactive catalyst; Impure starting materials. | Ensure reflux temperature is reached; Use fresh acid catalyst; Purify OPD if it is dark/oxidized. |
| Dark/Colored Product | Oxidation of o-phenylenediamine.[23] | Perform the reaction under an inert atmosphere (N₂ or Ar); Minimize reaction time; Purify the starting OPD by recrystallization. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC; For stubborn reactions, consider using PPA as the catalyst/solvent. |
| Polymeric Byproduct | Excessively harsh conditions (high temp/long time); Incorrect isomer used. | Reduce reaction temperature and time; Confirm you are using o-phenylenediamine. |
Conclusion
The condensation of glycolic acid with o-phenylenediamine is a robust and versatile method for synthesizing (1H-benzimidazol-2-yl)methanol, a valuable heterocyclic building block. The reaction proceeds via the Phillips condensation mechanism, an acid-catalyzed process involving acylation, intramolecular cyclization, and dehydration. The efficiency of this transformation can be significantly enhanced by employing microwave-assisted heating, which drastically reduces reaction times and often improves yields. While the primary product is the benzimidazole derivative, an awareness of potential oxidative side-pathways leading to quinoxalinones is crucial for mechanistic understanding and process control. By carefully selecting catalysts, controlling reaction conditions, and utilizing modern synthetic technologies, researchers can effectively leverage this reaction to advance programs in drug discovery and materials science.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from AdiChemistry. [Link]
-
Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from Scribd. [Link]
-
Mobinikhaledi, A., et al. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
ResearchGate. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. [Link]
-
Scribd. (n.d.). Benzimidazole (Synthesis). Retrieved from Scribd. [Link]
-
Taylor & Francis Online. (2013). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. [Link]
-
Asian Journal of Chemistry. (2016). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. [Link]
-
Sciforum. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. [Link]
-
ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
-
Academia.edu. (n.d.). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
-
SlideShare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. [Link]
-
ACS Publications. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis of Benzimidazole Derivatives: Microwave Approach review. [Link]
-
Semantic Scholar. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. [Link]
-
YouTube. (2021). Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from Organic Syntheses. [Link]
-
ResearchGate. (2014). (PDF) Synthesis and antibacterial study of novel benzimidazolium derivatives. [Link]
-
YouTube. (2020). Synthesis of 2- Methyl benzimidazole. [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with various 1,2-diketones in the presence of PSA. [Link]
-
MDPI. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Royal Society of Chemistry. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. [Link]
-
Springer. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. [Link]
-
YouTube. (2020). Organic Chemistry| Named REACTIONS :- Phillips Condensation Reaction. [Link]
-
ResearchGate. (n.d.). Condensation of o-phenylenediamines with carboxylic acids to prepare benzimidazoles. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. [Link]
-
PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
PMC. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ResearchGate. (n.d.). Oxidation pathway of glycolic acid based on reaction mechanisms suggested in literature. [Link]
-
HETEROCYCLES. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[14][17]DIAZEPINES. [Link]
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Troubleshooting & Optimization
Improving yield of 5-bromo-1-methylbenzimidazole cyclization reactions
Welcome to the technical support center for the synthesis of 5-bromo-1-methylbenzimidazole. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the critical cyclization step in the formation of this key intermediate. Here, we address common experimental challenges with in-depth scientific explanations and provide actionable protocols to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the cyclization step to form 5-bromo-1-methylbenzimidazole?
The synthesis of the 5-bromo-1-methylbenzimidazole core relies on the formation of the imidazole ring from a substituted o-phenylenediamine precursor, specifically 4-bromo-N¹-methylbenzene-1,2-diamine. The most prevalent methods are variations of the Phillips-Ladenburg reaction, which involves condensing the diamine with a one-carbon electrophile.[1][2]
The two most common approaches are:
-
Condensation with Formic Acid: Heating the diamine with formic acid serves as both the reagent and an acidic catalyst. The reaction first forms an N-formyl intermediate which then undergoes intramolecular cyclization and dehydration.[3][4]
-
Condensation with an Orthoformate: Reacting the diamine with an orthoformate, such as triethyl orthoformate or trimethyl orthoformate, typically under acidic catalysis (e.g., HCl, p-TsOH) or with heat, is a very effective method.[5][6] This approach avoids the large excess of acid and can lead to cleaner reactions.
Modern variations include microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields.[7][8]
Q2: Can you illustrate the general mechanism for the acid-catalyzed cyclization?
Certainly. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration. This mechanism is fundamental to the Phillips-Ladenburg synthesis.[1] The process, using formic acid as an example, involves two key stages:
-
N-Formylation: The more nucleophilic secondary amine of the 4-bromo-N¹-methylbenzene-1,2-diamine attacks the carbonyl carbon of the protonated formic acid. Loss of water yields an N-formyl intermediate.
-
Cyclization and Dehydration: The remaining primary amine attacks the formyl carbon in an intramolecular fashion. A subsequent dehydration step, driven by heat and the acidic medium, results in the aromatic benzimidazole ring.
Below is a diagram illustrating this pathway.
Q3: Which is a better cyclizing agent for this substrate: formic acid or triethyl orthoformate?
Both reagents are effective, and the choice often depends on the desired reaction conditions, scale, and available purification methods.
| Feature | Formic Acid | Triethyl Orthoformate (TEOF) |
| Reactivity | Highly effective, especially with heating.[3] | Also highly effective, often requires an acid catalyst or high temperatures.[5] |
| Byproducts | Primarily water. Excess formic acid must be neutralized during workup.[3] | Ethanol and ethyl formate. These are often more volatile and easier to remove. |
| Conditions | Typically requires heating at 90-100 °C.[3] Can be run neat. | Often refluxed in a higher-boiling solvent like xylene or used with catalytic acid at milder temperatures.[5] |
| Workup | Requires careful neutralization with a base (e.g., NaOH, NaHCO₃), which can sometimes complicate product isolation.[3] | Workup can be simpler, often involving just solvent evaporation followed by purification.[5] |
| Recommendation | Good for robust, simple procedures where a basic workup is straightforward. | Often preferred for cleaner reactions and easier workup, especially when avoiding strong acids or bases is desirable. |
Expert Insight: For substrates sensitive to harsh acidic conditions or for reactions where minimizing salt byproducts in the workup is critical, triethyl orthoformate is often the superior choice. It provides the necessary electrophile with byproducts (ethanol) that are easily removed.
Troubleshooting Guide: Cyclization Reactions
This section addresses specific issues you may encounter during the cyclization to form 5-bromo-1-methylbenzimidazole.
Problem Area: Low or No Product Formation
Q1: My reaction shows no conversion of the starting diamine. What are the primary factors to investigate?
Failure to initiate the reaction typically points to issues with reagents or reaction conditions. A systematic check is crucial.
Detailed Explanation:
-
o-Phenylenediamine Purity is Paramount: The starting material, 4-bromo-N¹-methylbenzene-1,2-diamine, is an o-phenylenediamine derivative. These compounds are notoriously susceptible to air oxidation, which forms highly colored, polymeric impurities that can inhibit the reaction.[9] If your starting material is not a light tan or off-white solid, its purity is questionable.
-
Insufficient Activation Energy (Temperature): The intramolecular cyclization and subsequent dehydration steps require a significant energy input. For refluxing in formic acid, a temperature of at least 100°C is standard.[3] When using triethyl orthoformate in a solvent like xylene, reflux temperatures (around 140°C) are necessary to drive the reaction to completion.[5]
-
Reagent Stoichiometry: While the reaction is a 1:1 condensation, the cyclizing agent (formic acid or orthoformate) is often used in excess to act as a solvent or to push the equilibrium towards the product.[3] If using a catalyst, such as HCl or p-TsOH with an orthoformate, ensure it has been added, as its absence will render the reaction extremely slow.
Q2: My reaction is sluggish and gives low yields despite long reaction times. How can I improve the conversion rate?
Sluggish reactions that produce some product but fail to reach completion often benefit from more forcing conditions or a change in methodology.
Comparative Analysis of Conditions to Boost Yield:
| Parameter | Standard Condition (e.g., Reflux in Acetic Acid) | High-Yield Alternative | Causality and Rationale |
| Temperature | ~118 °C | 140-250 °C | Higher temperatures more effectively overcome the activation energy for the dehydration/aromatization step, which is often rate-limiting. Polyphosphoric acid (PPA) is sometimes used as both a catalyst and medium at high temperatures (~200 °C) for difficult cyclizations.[10][11] |
| Catalyst | Acetic Acid (Reagent/Catalyst) | Polyphosphoric Acid (PPA), Mineral Acids (HCl), or Lewis Acids | Stronger acids like PPA or HCl are more effective at protonating the intermediates, facilitating the removal of water, which is a key driving force for the reaction.[11] |
| Methodology | Conventional Heating (2-24 h) | Microwave Irradiation (5-15 min) | Microwave heating provides rapid, uniform, and efficient energy transfer directly to the polar reagents, drastically reducing reaction times and often minimizing side product formation by avoiding prolonged exposure to high temperatures.[7][12] |
| Solvent | Acetic Acid, Ethanol | Xylene, Toluene (with Dean-Stark) | Using a non-polar solvent like xylene with a Dean-Stark trap allows for the azeotropic removal of water (or ethanol when using TEOF), which actively shifts the reaction equilibrium towards the product according to Le Châtelier's principle. |
Recommendation: The most impactful change for a sluggish reaction is often switching to microwave-assisted synthesis . Yields can increase significantly, and reaction times can be reduced from many hours to mere minutes.[7]
Problem Area: Multiple Spots on TLC / Impure Product
Q3: I see multiple product spots on my TLC. What are the likely side products and how can I minimize them?
The formation of multiple products indicates side reactions are occurring. Identifying these byproducts is key to mitigating them.
-
Likely Side Product 1: Uncyclized N-formyl Intermediate: If the reaction temperature is too low or the duration is too short, the reaction can stall after the initial N-formylation without cyclizing. This intermediate will have a different polarity from both the starting material and the final product.
-
Solution: Increase the reaction temperature and/or time. Ensure any catalyst used is active. Using a Dean-Stark trap to remove water will also drive the cyclization forward.[4]
-
-
Likely Side Product 2: Isomeric Product (5-Bromo-3-methylbenzimidazole): While the starting material is N¹-methylated, incomplete methylation in a prior step could leave residual 4-bromo-o-phenylenediamine. This would cyclize to form 5-bromobenzimidazole, which exists in tautomeric forms and could appear as a separate spot.
-
Solution: Ensure the starting 4-bromo-N¹-methylbenzene-1,2-diamine is of high purity and free from the unmethylated precursor.
-
-
Likely Side Product 3: Degradation Products: Prolonged heating under harsh acidic conditions can lead to decomposition. Debromination is a potential, though less common, side reaction under certain reductive or harsh thermal conditions.
-
Solution: Reduce reaction time by using more efficient heating like a microwave.[12] Avoid excessively high temperatures if possible. If using a metal-based reduction to prepare the diamine in a one-pot procedure, ensure all reducing agents are quenched before cyclization.
-
Q4: My final product is dark-colored. What causes this and how can I get a cleaner product?
Dark coloration, typically brown or purple, is almost always due to the oxidation of the o-phenylenediamine starting material or trace impurities.[9]
-
Cause: Exposure of the diamine precursor to air and light generates highly conjugated, colored polymers. These impurities can carry through the reaction.
-
Prevention:
-
Purify the Diamine: If the starting diamine is discolored, purify it immediately before use. This can be done by recrystallization or by filtering a solution of the diamine through a short plug of silica gel or activated carbon.
-
Use an Inert Atmosphere: For very sensitive reactions, running the cyclization under an inert atmosphere (Nitrogen or Argon) can prevent in-situ oxidation.
-
-
Remediation:
-
Charcoal Treatment: During workup or recrystallization, dissolving the crude product in a suitable solvent and boiling briefly with activated charcoal can adsorb many colored impurities.
-
Oxidative Wash: A technique described in Organic Syntheses for purifying benzimidazole involves dissolving the crude product and treating it with a small amount of potassium permanganate, followed by quenching with sodium bisulfite to destroy the oxidant and the manganese dioxide formed. This oxidizes the colored impurities to more soluble forms.[3] This should be used cautiously as it can potentially degrade the desired product.
-
Problem Area: Purification and Work-up
Q5: What is the most effective method to purify crude 5-bromo-1-methylbenzimidazole?
The optimal purification strategy depends on the scale and the nature of the impurities.
-
Acid-Base Extraction (Work-up): After the reaction, the mixture is typically cooled and neutralized with a base like sodium bicarbonate or sodium hydroxide.[3][5] The benzimidazole product is a weak base and can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is standard procedure.
-
Recrystallization: For removing minor impurities, especially on a larger scale, recrystallization is highly effective. A suitable solvent system must be determined empirically, but combinations like ethanol/water or ethyl acetate/hexanes are common starting points.
-
Silica Gel Chromatography: This is the most powerful method for removing closely-related impurities and achieving high purity, especially for smaller scales. A documented solvent system for 5-bromo-1-methyl-1H-benzo[d]imidazole is a gradient of petroleum ether/ethyl acetate, with a 3:1 ratio being effective for elution.[5]
Optimized Experimental Protocols
Protocol 1: Classical Cyclization using Triethyl Orthoformate in Xylene
This protocol is based on the established Phillips-Ladenburg synthesis, optimized for a clean reaction and straightforward workup.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromo-N¹-methylbenzene-1,2-diamine (1.0 eq.).
-
Reagent Addition: Add xylene as the solvent (approx. 5-10 mL per gram of diamine). Add triethyl orthoformate (1.5 eq.).
-
Heating: Heat the reaction mixture to reflux (approx. 140 °C). The reaction progress can be monitored by TLC (e.g., 3:1 Petroleum Ether:Ethyl Acetate), observing the consumption of the starting material. Ethanol will collect in the Dean-Stark trap.
-
Reaction Time: Continue refluxing for 4-8 hours or until the starting material is consumed.[5]
-
Work-up: Allow the reaction mixture to cool to room temperature. Evaporate the xylene under reduced pressure.
-
Purification: The resulting crude solid can be purified by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the pure product.[5]
Protocol 2: High-Efficiency Microwave-Assisted Cyclization
This method leverages microwave energy to accelerate the reaction, providing high yields in minutes.[7]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-bromo-N¹-methylbenzene-1,2-diamine (1.0 eq.) and formic acid (85-90%, 5-10 eq.).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes. Caution: Reactions under pressure should be conducted with appropriate safety precautions.
-
Work-up: After cooling the vessel, carefully pour the reaction mixture into a beaker containing cold 10% aqueous sodium hydroxide solution until the pH is basic (pH > 8) to neutralize the excess formic acid.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash chromatography if necessary.
References
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- Guidechem. (2022, July 4). How to Prepare 5-Bromo-1-methyl-1H-benzo[d]imidazole?
- BenchChem. (2025). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
- Rasayan Journal of Chemistry. (n.d.).
- Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.
- Walsh Medical Media. (n.d.).
- ACS Publications. (2024, November 13). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- Semantic Scholar. (2023, August 11).
- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12.
- ChemicalBook. (n.d.). 5-Bromo-1H-benzimidazole synthesis.
- ResearchGate. (2023, October 5). (PDF)
- BenchChem. (2025). comparing different synthetic routes for 2-substituted benzimidazoles.
- CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis.
- ResearchGate. (2025, August 9). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide.
- ACS Omega. (2022, December 2).
- Microwave-assisted Synthesis of Some Benzimidazole Deriv
- RSC Publishing. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major...
- Encyclopedia.pub. (2023, October 21).
- (No Source)
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- (No Source)
- Kini, S. G., et al. (n.d.).
- RSC Publishing. (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine.
- Smolecule. (2024, August 10). (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine.
- SciSpace. (n.d.).
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- PMC. (n.d.). 4-Bromo-N-phenylbenzamidoxime.
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- 4. scispace.com [scispace.com]
- 5. guidechem.com [guidechem.com]
- 6. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Purification of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol by Recrystallization
Welcome to the Technical Support Center for the purification of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the recrystallization of this specific benzimidazole derivative. As a Senior Application Scientist, my goal is to equip you with the scientific rationale behind the purification process, enabling you to address challenges with a well-informed and methodical approach.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1][2] Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures. This differential solubility allows for the separation of the pure compound as it crystallizes from a supersaturated solution upon cooling, while the impurities remain in the mother liquor.
Troubleshooting Guide: Navigating Common Recrystallization Challenges
This section addresses specific issues you may encounter during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
-
Possible Cause: The solvent may not be appropriate for your compound, or you may not be using a sufficient volume of it. Benzimidazole derivatives, while generally soluble in polar organic solvents, can exhibit varied solubility based on their substitution patterns.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more hot solvent in small increments until the solid dissolves. Be mindful that using an excessive amount of solvent can lead to poor recovery.
-
Elevate the Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of your compound.
-
Switch Solvents: If the compound remains insoluble even with a significant amount of boiling solvent, it is not a suitable choice. Refer to the solvent selection guide in the FAQ section to choose an alternative. Common solvents for benzimidazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.[1][2][3][4]
-
Q2: No crystals are forming upon cooling the solution.
-
Possible Cause: The solution may not be supersaturated, meaning too much solvent was used, or the cooling process is too rapid.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.
-
-
Concentrate the Solution: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again slowly.
-
Extended Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Q3: The compound "oils out" instead of forming crystals.
-
Possible Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then cool slowly.
-
Use a Lower-Boiling Solvent: Select a recrystallization solvent with a lower boiling point than the melting point of your compound.
-
Utilize a Solvent-Pair System: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.
-
Q4: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent may not have effectively separated the impurities, or the cooling process was too rapid, leading to the co-precipitation of impurities.
-
Troubleshooting Steps:
-
Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. This promotes the formation of larger, purer crystals.
-
Activated Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Recommended Screening Solvents:
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 0.654 | Often a good starting point for benzimidazole derivatives.[1][4] |
| Methanol | 65 | 0.762 | Similar to ethanol, but more polar. |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent. |
| Acetone | 56 | 0.355 | A polar aprotic solvent. |
| Toluene | 111 | 0.099 | A non-polar aromatic solvent. |
| Hexane | 69 | 0.009 | A non-polar solvent, often used as the "poor" solvent in a pair. |
| Water | 100 | 1.000 | Can be used as a co-solvent with alcohols for more polar compounds. |
Solvent Screening Protocol:
-
Place a small amount of your crude compound (approx. 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different screening solvent to each test tube at room temperature.
-
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath.
-
A good solvent will completely dissolve the compound when hot.
-
Allow the test tube to cool to room temperature. The compound should recrystallize.
-
If no single solvent is ideal, try a solvent-pair system.
Q2: How can I assess the purity of my recrystallized product?
Several analytical techniques can be used to determine the purity of your recrystallized this compound:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range (typically 1-2 °C). Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity.
-
Q3: What is a typical procedure for the recrystallization of a benzimidazole derivative?
The following is a general protocol that should be adapted based on your solvent screening results.
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: A workflow diagram for the recrystallization of this compound.
References
- Google Patents. (n.d.). A process for the preparation of benzimidazole derivatives and their salts.
-
International Journal of Research and Analytical Reviews. (n.d.). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. Retrieved February 24, 2026, from [Link]
-
International Journal of Creative Research Thoughts. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved February 24, 2026, from [Link]
-
MDPI. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved February 24, 2026, from [Link]
-
EPA. (2025, October 15). 5-Bromo-2-methyl-1-benzothiophene Properties. Retrieved February 24, 2026, from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). (2-Bromo-1,3-thiazol-5-yl)methanol. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
MDPI. (2023, May 16). Benzo[1,2-d:4,5-d′]bis([3][5][6]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved February 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved February 24, 2026, from [Link]
-
Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved February 24, 2026, from [Link]
-
Symtera Analytics. (n.d.). Melting Point Standards. Retrieved February 24, 2026, from [Link]
-
Chemsrc. (2025, August 25). (5-Bromo-1,3-thiazol-2-yl)methanol. Retrieved February 24, 2026, from [Link]
Sources
- 1. ijrar.org [ijrar.org]
- 2. ijcrt.org [ijcrt.org]
- 3. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (5-Bromo-1,3,4-thiadiazol-2-yl)methanol | 1339055-00-3 [sigmaaldrich.com]
Technical Support Guide: Overcoming Solubility Issues of Brominated Benzimidazoles
Introduction: The "Bromine Burden" in Benzimidazoles
Brominated benzimidazoles are a privileged scaffold in drug discovery, often acting as kinase inhibitors, antiparasitics, or antivirals.[1] However, they present a unique solubility paradox. While the benzimidazole core is moderately polar, the addition of a bromine atom significantly alters the physicochemical landscape:
-
Lipophilicity Spike: A single bromine substitution typically increases the LogP by ~0.7–0.9 units, drastically reducing water affinity.
-
Crystal Lattice Stabilization: Bromine can participate in halogen bonding, often increasing the crystal lattice energy. This makes the solid phase more stable and thermodynamically harder to dissolve (high melting point, low solubility).
-
pKa Shift: Bromine is electron-withdrawing.[1][2][3] It lowers the pKa of the benzimidazole conjugate acid (typically from ~5.6 down to ~4.5–5.0), meaning the molecule requires a lower pH to protonate and solubilize as a salt.
This guide provides a systematic, self-validating approach to solubilizing these difficult compounds without compromising assay data integrity.
Diagnostic: Is Your Compound Actually Soluble?
Before optimizing, you must confirm if the issue is solubility or potency. Visual inspection is insufficient for nanomolar/micromolar assays.[2]
Troubleshooting Q&A
Q: My compound looks clear in the tube, but my assay data is erratic (high noise). Is it precipitating? A: Likely, yes. "Micro-precipitation" creates colloidal aggregates that scatter light and sequester enzyme/protein targets, leading to false positives (promiscuous inhibition) or false negatives.
-
The Test: Measure the solution in a nephelometer or a standard plate reader at 600–700 nm (where the compound doesn't absorb). An Optical Density (OD) > 0.005 above the buffer blank indicates aggregation.
Q: I see a "bell-shaped" dose-response curve. Is this solubility related? A: This is a classic signature of precipitation. At high concentrations, the compound crashes out, effectively lowering the free concentration.
-
The Fix: Re-run the curve with 0.01% Triton X-100 or Tween-20. If the curve normalizes, the issue was aggregation.
Core Solutions: The Three Pillars of Solubility
Pillar 1: pH and Salt Engineering
The benzimidazole nitrogen (N3) is basic. Protonating it breaks the crystal lattice.
-
The Challenge: Because bromine lowers the pKa to ~4.5–5.0, physiological buffers (pH 7.4) leave the compound >99% in the neutral, insoluble state.
-
The Protocol:
-
Stock Preparation: Do not use neutral water. Dissolve the solid in 10–50 mM HCl or Methanesulfonic acid (MsOH) to force salt formation before dilution.
-
Buffer Selection: For in vitro biochemical assays (non-cellular), consider running the assay at pH 6.0–6.5 if your target protein tolerates it. This slight drop can increase solubility by 10-fold compared to pH 7.4.
-
Pillar 2: Cosolvent Optimization (The "Spike" Method)
DMSO is standard but prone to "solvent shock"—rapid precipitation when a concentrated stock hits aqueous buffer.
Q: How do I prevent "solvent shock" when diluting from DMSO? A: Never add aqueous buffer to the DMSO stock. Always add the DMSO stock to the rapidly stirring buffer ("spiking").
-
Intermediate Dilution Step: Create a 10x working solution in a "transition solvent" (e.g., 50% DMSO / 50% PEG400). Dilute this 10x stock into your final assay buffer. The PEG400 acts as a bridge, reducing the polarity gap.
Pillar 3: Excipient Shielding (Cyclodextrins)
When pH and cosolvents fail, encapsulation is the gold standard.
-
Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) has a hydrophobic cavity that perfectly accommodates the brominated phenyl ring, shielding it from water while the hydrophilic exterior keeps the complex soluble.[1][2][3]
-
Recommendation: Use 2–10% (w/v) HP-β-CD in your assay buffer.[1][2][3] It is generally inert to proteins and cells but dramatically stabilizes hydrophobic drugs.
Assay-Specific Guidelines
Table 1: Solvent & Additive Limits by Assay Type
| Assay Type | Max DMSO | Max Ethanol | Recommended Additive | Critical Watchout |
| Enzymatic (Biochem) | 2–5% | < 1% | 0.01% Triton X-100 | High DMSO can inhibit kinases; validate enzyme activity first.[1][2][3] |
| Cell-Based (Viability) | < 0.5% | < 0.1% | 0.5% HP-β-CD | Brominated compounds are toxic; differentiate solubility crash from cytotoxicity.[1][2][3] |
| SPR / Binding | 1–3% | 0% | 0.005% P20 (Tween 20) | Aggregates cause "super-stoichiometric" binding (huge false signals). |
| Cryopreservation | 10% | N/A | FBS / Albumin | Ensure slow freezing to prevent crystal formation inside cells.[4] |
Decision Tree: Solubility Optimization Workflow
Use this logic flow to determine the best formulation for your specific brominated benzimidazole.
Caption: Systematic workflow for selecting the optimal solubilization strategy based on assay constraints.
Detailed Protocol: Kinetic Solubility Assessment
This protocol determines the "Kinetic Solubility"—the maximum concentration a compound remains soluble after dilution from DMSO, which is relevant for biological assays (as opposed to thermodynamic solubility).
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Assay Buffer (e.g., PBS pH 7.4)[1]
-
Plate Reader (Absorbance at 650 nm)
Step-by-Step Procedure:
-
Preparation: Prepare a serial dilution of your compound in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Spiking: Place 198 µL of Assay Buffer into the plate wells.
-
Dilution: Add 2 µL of the DMSO serial dilutions to the buffer (1:100 dilution). Final DMSO is 1%.[2]
-
Incubation: Shake the plate at 500 rpm for 90 minutes at Room Temperature (or assay temp).
-
Read: Measure Absorbance at 650 nm (Turbidity).
-
Analysis:
Note: If the compound precipitates immediately (OD spikes at t=0), repeat using HP-β-CD in the buffer.[1][2][3]
References
-
Journal of Chemical Information and Modeling. (2020). Findings of the Second Challenge to Predict Aqueous Solubility. NIH PubMed.[2] [Link]
-
Molecules. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.[2] [Link]
-
Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules.[1][2][3] ACS Publications.[2] [Link]
-
ResearchGate. (2025). Determination of pKa values of benzimidazole derivatives. ResearchGate.[2][5][6] [Link]
Sources
- 1. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 2. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Benzimidazole Synthesis & Side Product Control
Topic: Preventing N-alkylation side products during benzimidazole synthesis. Audience: Researchers, medicinal chemists, and process development scientists.[1][2] Status: Active | Updated: February 24, 2026
Core Diagnostic: Is N-Alkylation Your Problem?
Before altering your protocol, confirm that the impurity is indeed an N-alkylated side product. In benzimidazole synthesis, "N-alkylation" usually manifests in three specific failure modes:
-
Mode A (Unwanted N-Substitution): You desired a free NH (1H-benzimidazole), but obtained an N-alkylated derivative (e.g., N-methyl, N-benzyl).
-
Mode B (Regioisomer Mixture): You intended to alkylate N1, but obtained a mixture of N1 and N3 isomers (often inseparable by standard flash chromatography).
-
Mode C (Over-Alkylation): You formed a quaternary benzimidazolium salt.
Quick Identification Guide
| Diagnostic Method | Indicator of N-Alkylation Side Product |
| Disappearance of NH Signal: Loss of the broad singlet typically found at | |
| Symmetry Break: If your starting material was symmetric, N-alkylation breaks symmetry, doubling the number of aromatic peaks. N-C Shift: New carbon peak at | |
| Mass Spectrometry | Mass Shift: M+14 (Methyl), M+28 (Ethyl), or M+Alkyl mass relative to the desired parent ion. Quaternary salts often show the cation mass directly in ESI+. |
Strategic Protocols: Prevention by Design
The following protocols are engineered to eliminate the mechanistic pathways that lead to unwanted N-alkylation.
Protocol A: The "Bisulfite Route" (For 2-Substituted 1H-Benzimidazoles)
Best for: Synthesizing 2-substituted benzimidazoles from aldehydes while strictly preventing N-alkylation and ensuring high chemoselectivity.[3]
Mechanism: This method utilizes sodium metabisulfite (Na
Step-by-Step Workflow:
-
Reagents: o-Phenylenediamine (1.0 equiv), Aldehyde (1.0 equiv), Na
S O (1.0–2.0 equiv). -
Solvent System: Ethanol/Water (3:1 ratio). Note: Water is critical for solubilizing the bisulfite.
-
Procedure:
-
Work-up (Self-Purifying):
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice/water.
-
The 2-substituted benzimidazole typically precipitates as a solid. Filter, wash with cold water, and dry.
-
-
Why this prevents N-alkylation: The reaction conditions are slightly acidic to neutral. Without a strong base, the benzimidazole nitrogen (pKa ~12) is not deprotonated, rendering it non-nucleophilic toward any potential electrophiles in the matrix.
Protocol B: The "Transient Protection" Strategy
Best for: Reactions where an alkylating agent MUST be present (e.g., modifying a side chain) but the Benzimidazole NH must remain untouched.
Concept: If your synthesis involves an electrophile that will react with the benzimidazole nitrogen, you must mask the nitrogen. The SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) groups are recommended over simple acyl groups due to better stability under basic alkylation conditions.
Workflow:
-
Protection: React Benzimidazole with SEM-Cl (1.1 equiv) and NaH (1.2 equiv) in THF at 0°C.
-
Core Transformation: Perform your desired alkylation on the side chain (e.g., alkylating a hydroxyl group elsewhere on the molecule). The SEM-protected nitrogen is inert.
-
Deprotonation (Cleavage):
-
Treat with TBAF (Tetra-n-butylammonium fluoride) in THF or reflux in Ethanol/HCl.
-
The SEM group cleaves, restoring the free NH.
-
Mechanistic Visualization
The following diagram illustrates the bifurcation point where a reaction either proceeds to the desired cyclized product or diverges into N-alkylation side products.
Caption: Mechanistic pathway showing the divergence between desired oxidative cyclization and unwanted N-alkylation/quaternization cascades.
Troubleshooting Guide & FAQ
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Mixture of Regioisomers (N1 vs N3) | Tautomeric equilibrium of the benzimidazole anion allows alkylation at both nitrogens.[2] | Switch Base: Use a non-coordinating counterion base (e.g., Cs |
| Formation of Quaternary Salts | "Over-alkylation" due to the product being more nucleophilic than the starting material.[2] | Stoichiometry: Use a slight deficit of the alkylating agent (0.95 equiv). Flow Chemistry: Use a flow reactor to control residence time and prevent double-alkylation (See ThalesNano reference). |
| Low Yield with Alkyl Halides | Competitive elimination of the alkyl halide (E2 reaction) by the basic benzimidazole. | Change Electrophile: Switch from Alkyl Halide to Alkyl Mesylate/Tosylate. Lower Temp: Conduct reaction at 0°C to favor S |
| Gummy/Dark Product | Polymerization of o-phenylenediamine (oxidation). | Inert Atmosphere: Strictly run under N |
Frequently Asked Questions
Q: Can I use K
Q: How do I remove the N-alkylated impurity if it's already formed? A: Benzimidazole (free NH) is amphoteric—it can form salts with acids and bases. N-alkylated byproducts lack the acidic NH proton.
-
Purification Trick: Dissolve the crude mixture in dilute aqueous NaOH. The desired 1H-benzimidazole will dissolve as the sodium salt. The N-alkylated impurity will remain insoluble (organic layer). Wash with ether, then acidify the aqueous layer to recover pure product.
Q: Why does the "Bisulfite Method" work better than standard acid condensation? A: Standard Phillips condensation often requires high heat (100°C+) and strong acid, which can degrade sensitive substrates. The bisulfite method proceeds via a water-soluble adduct that facilitates cyclization at lower temperatures, reducing the thermal energy available for side reactions [1, 2].
References
-
Jiang, Y., et al. (2018). An efficient NaHSO3-promoted protocol for chemoselective synthesis of 2-substituted benzimidazoles in water. Chemical Papers. Link
-
Kumar, M., et al. (2022).[7] Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel. Results in Chemistry. Link
-
BenchChem Technical Support. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. Link
-
Luo, N., et al. (2021).[8] Iridium-Catalyzed Selective N-Allylation of Amines. Journal of Organic Chemistry. Link
-
ThalesNano. (2020). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. adichemistry.com [adichemistry.com]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Separation of 5-Bromo & 6-Bromo Benzimidazole Regioisomers
Current Status: Online Role: Senior Application Scientist Topic: HPLC Method Development & Troubleshooting
The Core Problem: "Why can't I separate them?"
Before optimizing your gradient, you must determine if you are fighting a chemical impossibility. The most common support ticket we receive regarding benzimidazoles stems from a fundamental misunderstanding of annular tautomerism .
The Tautomer Trap (Unsubstituted N-H)
If your benzimidazole has a free proton on the nitrogen (N-H) and is unsubstituted at the N1 position, you cannot separate the 5-bromo and 6-bromo isomers at room temperature.
In solution, the proton migrates rapidly between the N1 and N3 positions. This interconversion happens faster than the chromatographic timescale (
The Solution: You must chemically "lock" the structure by alkylating the N1 position. Only after N-substitution (e.g., methylation, benzylation) do the 5-bromo and 6-bromo forms become distinct, stable regioisomers that can be separated.
Visualization: The Tautomerism Barrier
The following diagram illustrates why the parent compound yields one peak, while the derivative yields two.
Caption: Figure 1. Mechanism of annular tautomerism preventing separation of unsubstituted benzimidazoles vs. stable N-alkylated regioisomers.
Protocol: Separating N-Alkylated Regioisomers
Once the structure is fixed (N-alkylated), the 5-bromo and 6-bromo isomers are distinct but structurally very similar. Standard C18 columns often fail to resolve them because their hydrophobicity (logP) is nearly identical.
Scientific Strategy: We must rely on Selectivity (
Recommended Stationary Phases
-
Pentafluorophenyl (PFP / F5): Gold Standard. The electron-deficient fluorine ring interacts strongly with the electron-rich benzimidazole system. The position of the bromine (5 vs 6) alters the electron density distribution enough for the PFP phase to discriminate between them.
-
Phenyl-Hexyl: Good alternative. Offers
stacking interactions that are sensitive to the regio-position of the bromine.
Optimized Method Conditions
| Parameter | Recommendation | Rationale |
| Column | Core-Shell PFP (2.6 µm) | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps the basic benzimidazole protonated (improves peak shape). |
| Mobile Phase B | Methanol (not Acetonitrile) | MeOH is a protic solvent that promotes stronger |
| Temperature | 25°C - 30°C | Lower temperatures often enhance steric/shape selectivity. |
| Gradient | Shallow (e.g., 0.5% B/min) | Isomers elute close together; a focused shallow gradient is required. |
Step-by-Step Gradient Setup (Generic Start)
-
Column: Kinetex F5 or Ascentis Express F5 (100 x 4.6 mm).
-
Flow: 1.0 mL/min.
-
Gradient:
-
0 min: 5% B
-
2 min: 5% B
-
20 min: 60% B (Adjust slope based on retention)
-
25 min: 95% B
-
Troubleshooting Guide (FAQ)
Q1: I am using a C18 column and the peaks are merging (Resolution < 1.5). What now?
A: If you cannot switch to a PFP column, you must optimize the "shape selectivity" of your C18.
-
Switch Solvent: Change from Acetonitrile to Methanol.
-
Lower Temperature: Run the column at 15°C or 20°C. This reduces the kinetic energy of the molecules, often enhancing the subtle steric differences between the 5- and 6-positions.
Q2: My peaks are tailing severely ( ).
A: Benzimidazoles are basic (pKa ~ 5.5). Tailing is caused by the interaction of the protonated nitrogen with residual silanols on the silica surface.
-
Fix: Ensure your buffer concentration is adequate (at least 10mM Ammonium Formate/Acetate).
-
Fix: If using a pH stable column (e.g., hybrid silica), raise the pH to > 8.0 (using Ammonium Bicarbonate). Operating above the pKa ensures the molecule is neutral, eliminating silanol cation-exchange interactions.
Q3: Which isomer elutes first?
A: On a PFP column, elution order is dictated by the electron density availability for
-
Generally, the isomer where the bromine creates less steric hindrance to the
-face interaction will retain longer. -
Validation: You must synthesize or purchase a pure standard of one isomer (e.g., via independent synthesis using a specific diamine precursor) to confirm identity. You cannot rely solely on prediction.
Decision Logic for Method Development
Use this flow to select the correct approach for your specific sample.
Caption: Figure 2. Decision matrix for column selection and method optimization based on substitution pattern.
References
-
Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1][2] Chromatography Today.
-
Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report.
-
Claramunt, R. M., et al. (2006). The tautomerism of benzimidazoles: A theoretical and experimental study. Arkivoc.
Sources
Technical Support Center: Optimizing Temperature for Condensation of Diamines and Hydroxy Acids
Welcome to the technical resource center for optimizing the condensation polymerization of diamines and hydroxy acids to synthesize poly(ester amides). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your research and development. This guide is structured to help you diagnose issues, optimize your reaction conditions, and achieve high-quality polymers with desired properties.
While the classic Phillips condensation specifically describes the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids[1][2], the principles of condensation are broadly applicable. This guide addresses the synthesis of linear poly(ester amides) from various diamines and hydroxy acids, a process more generally known as melt or solution polycondensation.[3]
Core Principles: The Dual Role of Temperature
Temperature is arguably the most critical parameter in condensation polymerization. It plays a dual and often conflicting role that researchers must balance:
-
Kinetics and Reactivity : Increasing the temperature accelerates the reaction rate by providing the necessary activation energy for the esterification and amidation reactions.[4][5] This allows the reaction to proceed at a practical pace and helps drive the equilibrium towards product formation by facilitating the removal of condensation byproducts like water.
-
Thermodynamics and Degradation : Every component in your reaction—monomers, the growing polymer chain, and even catalysts—has a thermal stability limit. Exceeding this limit can lead to a host of undesirable side reactions, including thermal degradation, cross-linking, and monomer decomposition, which can discolor the polymer, limit molecular weight, and compromise its final properties.[6][7]
The key to optimization is finding the "sweet spot" where the polymerization rate is maximized without initiating significant degradation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q1: My final polymer has a low molecular weight and appears brittle. What's going wrong?
This is one of the most common issues in condensation polymerization. A high molecular weight is only achieved at a very high extent of reaction (>99%)[8].
-
Potential Cause 1: Insufficient Temperature or Time. The reaction may not have reached a high enough conversion. The mobility of polymer chains decreases as molecular weight increases, which can slow down the reaction.[9] Higher temperatures are often needed in the final stages to maintain chain mobility and drive the reaction to completion.
-
Solution : Implement a two-stage heating process.
-
Pre-polymerization Stage : Heat the monomers at a moderate temperature (e.g., 150-180°C) under an inert atmosphere (like nitrogen) to form low-molecular-weight oligomers.[10]
-
Polycondensation Stage : Gradually increase the temperature (e.g., to 200-240°C) while applying a high vacuum.[5] The vacuum is crucial for removing water or other byproducts, which drives the equilibrium toward the high polymer.[10] Extend the reaction time at this stage until the desired viscosity or molecular weight is achieved.
-
-
Potential Cause 2: Thermal Degradation. If the temperature is too high, chain scission can occur, breaking down the polymer chains and lowering the average molecular weight. This is often accompanied by discoloration (see Q2).
-
Solution : Systematically lower the maximum reaction temperature in 5-10°C increments. Use Thermogravimetric Analysis (TGA) on your monomers beforehand to determine their decomposition temperatures and set a maximum reaction temperature well below these values.[11]
-
Potential Cause 3: Monomer Imbalance or Impurities. Condensation polymerization is highly sensitive to the stoichiometric ratio of functional groups. An excess of either the diamine or hydroxy acid will lead to chain termination and limit molecular weight.[11] Moisture is a particularly problematic impurity as it can hydrolyze ester linkages.
-
Solution : Ensure monomers are of high purity and are thoroughly dried before use. All glassware must be oven-dried, and the reaction should be conducted under anhydrous conditions.[11] Perform precise calculations and measurements to ensure a 1:1 stoichiometric ratio of amine and carboxylic acid functional groups.
Q2: The polymer is yellow or dark brown, but I was expecting a colorless product. Why?
Discoloration is a classic sign of thermal degradation or oxidative side reactions.
-
Potential Cause 1: Thermal Decomposition of Amines. Diamines, particularly aromatic ones, can be susceptible to thermal degradation, which often produces colored byproducts.[6][7][12]
-
Solution :
-
Lower the Temperature : This is the most direct solution. Find the minimum temperature required for effective polymerization.
-
Reduce Reaction Time : Minimize the polymer's exposure to high temperatures. Once the target molecular weight is reached, cool the reaction promptly.
-
Use an Antioxidant : In some cases, adding a small amount of an antioxidant (e.g., hindered phenols) can mitigate oxidative degradation.
-
-
Potential Cause 2: Reaction with Oxygen. If the inert atmosphere is not strictly maintained, oxygen can cause oxidative degradation of the polymer backbone at high temperatures.
-
Solution : Ensure a continuous and robust purge with an inert gas like nitrogen or argon throughout the reaction, especially during the initial heating phase before a vacuum is applied.
Troubleshooting Synopsis
| Symptom | Potential Cause | Primary Solution | Secondary Actions |
| Low Molecular Weight | Insufficient temperature/time | Increase final temperature and/or reaction time under vacuum.[9] | Ensure strict 1:1 monomer stoichiometry; verify monomer purity.[11] |
| Thermal degradation (chain scission) | Lower the maximum reaction temperature. | Use TGA to determine monomer stability limits. | |
| Discoloration (Yellow/Brown) | Thermal/oxidative degradation | Lower the reaction temperature and minimize time at peak temp. | Maintain a strict inert atmosphere (N₂/Ar); consider antioxidants.[7] |
| Impurities in monomers | Purify monomers before use. | ||
| Gel Formation / Cross-linking | Excessive temperature causing side reactions | Reduce the maximum polymerization temperature. | Ensure monomers do not have >2 functional groups; check for reactive impurities. |
| Unwanted side reactions (e.g., imide formation) | Modify reaction conditions (e.g., use a catalyst that favors amidation/esterification). | Characterize gel to understand cross-linking mechanism. |
Experimental Protocols
Protocol 1: Determining Optimal Polymerization Temperature
This protocol provides a systematic approach to finding the ideal temperature profile for your specific diamine and hydroxy acid system.
1. Monomer & System Preparation:
- Purify monomers via recrystallization or distillation.
- Thoroughly dry monomers in a vacuum oven.
- Oven-dry all glassware (three-neck flask, mechanical stirrer, nitrogen inlet, condenser for byproduct removal) and assemble while hot under a flow of dry nitrogen.[13]
2. Pre-Polymerization (Oligomerization):
- Charge the flask with equimolar amounts of the diamine and hydroxy acid.
- Begin stirring and maintain a gentle nitrogen purge.
- Slowly heat the mixture to a temperature where the monomers melt and form a homogenous liquid (typically 150-180°C).
- Hold at this temperature for 1-2 hours. Water will begin to distill from the reaction mixture.[10]
3. Polycondensation (High Polymer Formation):
- Begin a stepwise temperature increase (e.g., 10°C every 30 minutes).
- Simultaneously, gradually apply a vacuum to the system to facilitate the removal of water.
- Monitor the reaction viscosity. A significant increase in the torque on the mechanical stirrer indicates molecular weight build-up.
- Continue increasing the temperature to the target maximum (e.g., 200-240°C, based on monomer TGA data) under high vacuum (<1 mmHg).[5]
- Hold at the final temperature until the viscosity plateaus or for a predetermined time (e.g., 3-5 hours).
4. Polymer Isolation and Characterization:
- Cool the reaction vessel under nitrogen.
- Dissolve the polymer in a suitable solvent and precipitate into a non-solvent (e.g., methanol) to purify.[13]
- Dry the polymer under vacuum.
- Characterize the polymer using:
- Gel Permeation Chromatography (GPC/SEC): To determine molecular weight (Mn, Mw) and polydispersity index (PDI).[11]
- Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm).[11]
- Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the final polymer.[11]
5. Optimization:
- Repeat the experiment, altering the final polycondensation temperature by ±10°C to observe the effect on molecular weight and polymer color. The optimal temperature will yield the highest molecular weight before significant discoloration or a drop in thermal stability is observed.
Visualization of Experimental Workflow
Caption: A typical workflow for optimizing condensation polymerization temperature.
Frequently Asked Questions (FAQs)
Q: What is a good starting temperature range for my polymerization? A: For many aliphatic diamines and hydroxy acids, a two-stage process is effective. Start with a pre-polymerization step around 150-180°C, followed by a polycondensation step where the temperature is gradually raised to 200-240°C under high vacuum.[5][10] For aromatic monomers, which are more rigid, higher temperatures (up to 280-300°C) may be necessary, but this significantly increases the risk of degradation.[11]
Q: How does temperature affect molecular weight? A: The relationship is often parabolic. Initially, increasing the temperature increases molecular weight by speeding up the reaction and enhancing byproduct removal.[14] However, beyond an optimal point, further temperature increases will cause thermal degradation and chain scission, leading to a decrease in molecular weight.[9][15]
Q: What are the definitive signs of thermal degradation? A: The most obvious sign is a change in color, typically to yellow, brown, or even black. Other indicators include a drop in the expected molecular weight, the presence of insoluble gels, or poor mechanical properties in the final polymer. TGA analysis of the final polymer showing a lower decomposition temperature than expected can also indicate that some degradation has occurred during synthesis.[6][11]
Q: Do I always need a catalyst for this type of condensation? A: Not always. The self-condensation of a hydroxy acid or the reaction between a diamine and a carboxylic acid can proceed thermally, especially at high temperatures.[5] However, catalysts (such as p-toluenesulfonic acid, certain metal acetates, or phosphites) can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times, which can help prevent thermal degradation.[10][11] The choice of catalyst depends heavily on the specific monomers being used.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common polymerization issues.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from AdiChemistry.
-
East, A. J., & Shaffer, T. D. (2000). Process for preparing ester amides and polyesteramides. Google Patents.
-
Gautam, S., Dinda, S., & Sablong, R. J. (2020). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 12(11), 2465.
-
Zhang, Y., Chen, C., & Zhang, Z. (2015). Influences of polymerization temperature on the molecular weight, molecular weight distribution and cis-1,4 content. ResearchGate.
-
Puiggalí, J., & Muñoz-Guerra, S. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Retrieved from
-
BenchChem. (n.d.). Optimizing Reaction Conditions for the Polymerization of Adamantane Diamines. Retrieved from BenchChem.
-
Majerczak, K., & Kijeński, J. (2018). Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate). Biblioteka Nauki.
-
Robert, O. (2000). TEMPERATURE EFFECT ON POLYMERIZATION KINETICS OF POLYSTYRENE. Academia.edu.
-
Li, Y., & Zhao, C. (2021). Condensation polymers: synthesis, properties, and applications. E3S Web of Conferences, 290, 01025.
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Philips. (2022, December 14). Replacement device troubleshooting. Retrieved from Philips.
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Philips. (n.d.). User manual. Retrieved from Philips.
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Wang, Z., et al. (2025, March 19). Synthesis and Chemical Recovery of Castor Oil-Based Poly(ester amides) with PE-Like Performance. ACS Omega.
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Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky.
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GasExperts.ca. (n.d.). Troubleshooting Guide for Installers and Call Center. Retrieved from GasExperts.ca.
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Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate.
-
Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Eastern Kentucky University.
-
Mistura, M., et al. (2020). First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers. MDPI.
-
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky.
-
Stevens, M. P. (2020, October 13). Condensation (Step-Reaction) Polymerization. Retrieved from
-
CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from CoLab.
-
Zhang, X., et al. (2026, February 6). All-Hydrocarbon Polymers with Chemical Recyclability via a Catalyst-Free and Solvent-Free Method. ACS Publications.
-
BenchChem. (n.d.). Experimental protocol for the synthesis of poly(o-hydroxyamide)s. Retrieved from BenchChem.
-
Wang, X., et al. (2024, August 22). Enhanced condensation kinetics in aqueous microdroplets driven by coupled surface reactions and gas-phase partitioning. eScholarship.
-
Shi, N., et al. (2019). Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. ACS Omega, 4(5), 8207-8217.
-
Odame, F., et al. (2020). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. ResearchGate.
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Stratology Hub. (2025, May 20). How to Fix Philips DreamStation 2 Humidifier Not Working or Heating. YouTube.
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Sleep Doctor. (2023, December 28). Managing CPAP Condensation: Tips to Prevent Moisture in Your Hose and Mask. Retrieved from Sleep Doctor.
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Singh, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.
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Puiggalí, J., & Muñoz-Guerra, S. (2000). Synthesis of poly(ester amide)s containing α-amino acids from a thermal polycondensation of a diol and a diamide-diester. ResearchGate.
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Garibay, G., et al. (2021). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: From polymerization to end-of-life options. ResearchGate.
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Gupta, M. (2016). Co-polyesteramides of Different Microstructures: Synthesis, Properties and Fiber Spinning. RWTH Publications.
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Bevilacqua, P. C., & Yennawar, N. H. (2013). Probing fast ribozyme reactions under biological conditions with rapid quench-flow kinetics. Methods in Enzymology, 530, 317-335.
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Kulkarni, S. S. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
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Kumar, A., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Basic and Clinical Pharmacy, 2(3), 131-135.
-
Wang, X., et al. (2024). Enhanced condensation kinetics in aqueous microdroplets driven by coupled surface reactions and gas-phase partitioning. Chemical Science, 15(31), 12051-12060.
-
Jiménez-González, L., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5693.
-
Wang, Y., et al. (2025, October 6). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 13(43), 30343-30347.
-
Wang, Y., & Li, S. (2016). Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid). Polymers, 8(3), 51.
-
Tsyshchuk, K., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1083.
-
Le-Huy, M., & Yoon, T. H. (2011). Mechanism Studies of LCP Synthesis. Polymers, 3(2), 704-721.
-
Bayer Aktiengesellschaft. (1981). Process for the preparation of hydroxy-diphenylamines. Google Patents.
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Technical Support Center: Troubleshooting Low Reactivity of the 5-Bromo Position in Palladium-Catalyzed Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the palladium-catalyzed functionalization of 5-bromo substituted heterocyclic compounds. We will explore the underlying reasons for the frequently observed low reactivity at this position and provide a series of actionable troubleshooting steps and detailed protocols to overcome these synthetic hurdles.
Part I: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the challenges of coupling at the 5-bromo position.
Q1: Why is the 5-bromo position on my heterocyclic substrate (e.g., pyridine, pyrimidine, indole) often unreactive in Suzuki-Miyaura or other palladium-catalyzed couplings?
A: The diminished reactivity of a 5-bromo substituent on many common six-membered heterocycles like pyridine and pyrimidine is primarily due to electronic effects. The heteroatom(s) (nitrogen) are highly electronegative and exert a strong electron-withdrawing inductive effect across the ring. This effect deactivates the carbon-bromine (C-Br) bond towards oxidative addition, the crucial first and often rate-limiting step in the catalytic cycle.[1][2]
For five-membered heterocycles like indole, the situation can be more complex. While the nitrogen atom can donate electron density through resonance, its inductive effect can still influence reactivity.[3][4] Furthermore, in substrates like 5-bromo-2-chloropyrimidine, the 2-chloro position is significantly more activated by the adjacent nitrogen atoms, making selective coupling at the 5-bromo position a challenge of chemoselectivity.[5][6]
Q2: What is "oxidative addition," and why is it the most common failure point for these reactions?
A: Oxidative addition is the initial step where the active Palladium(0) catalyst inserts itself into the carbon-bromine bond of your substrate. This forms a new Palladium(II) complex.[7] For this to occur, the palladium center, which is electron-rich, must effectively attack the carbon atom of the C-Br bond. If the heterocyclic ring is pulling electron density away from this carbon, the C-Br bond becomes less susceptible to this insertion, causing the entire catalytic cycle to stall before it even begins.[8][9] The success of this step is highly dependent on the choice of phosphine ligand, as electron-rich and bulky ligands can increase the electron density on the palladium center, thereby promoting this critical step.[10][11]
Q3: My mass spectrum shows that my starting material has been replaced by a hydrogen atom instead of my desired coupling partner. What is this side reaction, and how can I prevent it?
A: This common side reaction is called hydrodebromination (or protodebromination). It occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a proton source in the reaction mixture before it can proceed through the rest of the catalytic cycle. The proton source can be trace water, alcohols used as solvents, or even the boronic acid itself.[12] To minimize this, ensure you are using a high-quality, anhydrous solvent, a suitable base, and consider using a boronic acid pinacol ester, which can be more stable.[13]
Part II: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving poor outcomes in your coupling reactions.
Issue 1: Reaction Failure or Poor Initiation (Low Conversion of Starting Material)
If your TLC or LC-MS analysis shows primarily unreacted starting material, the issue almost certainly lies with the oxidative addition step.
-
Underlying Cause: Inefficient Oxidative Addition. The electron-poor nature of the C-Br bond at the 5-position makes it difficult for the Pd(0) catalyst to insert.
-
Solutions & Actionable Steps:
-
Re-evaluate Your Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for these challenging substrates. You must move to modern, specialized ligands designed to enhance catalyst activity.
-
Recommendation: Employ bulky and highly electron-donating dialkylbiaryl phosphine ligands (often called "Buchwald ligands"). These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition of unreactive aryl halides.[11][14] Examples include SPhos, XPhos, and RuPhos.
-
Expert Insight: The bulkiness of these ligands facilitates the reductive elimination step, while their electron-donating nature makes the palladium center more nucleophilic and thus more reactive in the oxidative addition step.[10][14]
-
-
Select a More Active Palladium Pre-catalyst: The choice of palladium source matters. Pre-formed complexes, known as pre-catalysts, can generate the active Pd(0) species more cleanly and efficiently than simple sources like Pd(OAc)₂.
-
Recommendation: Use a modern pre-catalyst that incorporates the bulky phosphine ligand directly, such as G3 or G4 Buchwald pre-catalysts (e.g., XPhos-Pd-G3). These are air- and moisture-stable and ensure a 1:1 ligand-to-palladium ratio in solution.
-
-
Increase Reaction Temperature: Oxidative addition has a significant activation energy barrier.
-
Recommendation: If you are running the reaction at 80 °C, incrementally increase the temperature to 100-120 °C. Use a high-boiling-point solvent like dioxane, toluene, or DMF. Microwave irradiation can also be highly effective for rapidly screening conditions and driving difficult couplings to completion.[15]
-
-
Issue 2: Reaction Stalls at Intermediate Conversion (Incomplete Reaction)
If the reaction starts but does not proceed to completion, the bottleneck may be in the transmetalation or reductive elimination steps.
-
Underlying Cause: Sub-optimal Transmetalation or Reductive Elimination.
-
Solutions & Actionable Steps:
-
Optimize the Base and Solvent System: Transmetalation, the transfer of the organic group from the boron reagent to the palladium center, is highly dependent on the base.[10]
-
Recommendation: A common issue is the use of a base that is too weak or has poor solubility. Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Often, a mixture of an organic solvent with a small amount of water (e.g., dioxane:water 4:1) can facilitate the dissolution of the base and accelerate transmetalation.[16] Be cautious, as too much water can promote hydrodebromination.[13]
-
-
Verify Boronic Acid/Ester Quality: Boronic acids are prone to decomposition on the shelf, forming anhydrides (boroxines) or undergoing protodeborylation, which renders them inactive.[16]
-
Recommendation: Use freshly purchased boronic acid or a more stable boronic acid pinacol ester. If you suspect your boronic acid is the issue, you can try converting it to the pinacol ester in situ or prior to the coupling reaction.
-
-
Consider the Ligand's Role in Reductive Elimination: The final product-forming step, reductive elimination, is where the two organic partners are expelled from the palladium center.
-
Expert Insight: Bulky ligands, which were recommended for improving oxidative addition, also accelerate reductive elimination by creating steric strain around the metal center, favoring the release of the product.[10][17] If you are not already using a bulky ligand, this is another strong reason to switch.
-
-
Part III: Recommended Protocols & Methodologies
This section provides a robust starting point for optimizing the Suzuki-Miyaura coupling of a challenging 5-bromoheterocycle.
Protocol 1: General Screening Protocol for Suzuki-Miyaura Coupling
This protocol is designed for a small-scale (0.1 mmol) reaction in a microwave vial or Schlenk tube and assumes the use of a modern Buchwald-type ligand and pre-catalyst.
Materials:
-
5-Bromoheterocycle (1.0 equiv, 0.1 mmol)
-
Arylboronic Acid Pinacol Ester (1.5 equiv, 0.15 mmol)
-
Palladium Pre-catalyst (e.g., XPhos-Pd-G3) (2 mol%, 0.002 mmol)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv, 0.3 mmol)
-
Anhydrous, degassed 1,4-Dioxane (1.0 mL)
Procedure:
-
Vessel Preparation: To a dry microwave vial or Schlenk tube containing a magnetic stir bar, add the 5-bromoheterocycle, the arylboronic acid pinacol ester, the palladium pre-catalyst, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel. If using a Schlenk tube, evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or a microwave reactor set to 100-120 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots and analyzing by LC-MS or TLC after 1, 4, and 12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a small pad of celite to remove palladium black and inorganic salts. Wash the filter pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Part IV: Key Reagent & Condition Selection Tables
Table 1: Guide to Modern Phosphine Ligands for Challenging Couplings
| Ligand Name | Structure Type | Key Features | Recommended For |
| XPhos | Dialkylbiarylphosphine | Very bulky and electron-rich. General-purpose for difficult couplings. | Aryl chlorides, sterically hindered substrates, electron-poor aryl bromides. |
| SPhos | Dialkylbiarylphosphine | Less bulky than XPhos, but still highly active. Often shows excellent results. | General screening, heteroaryl couplings. |
| RuPhos | Dialkylbiarylphosphine | Features a pyrrole ring, providing high activity and stability. | C-N couplings (Buchwald-Hartwig), challenging Suzuki couplings. |
| tBuXPhos | Dialkylbiarylphosphine | Extremely bulky due to the tert-butyl group. | Exceptionally sterically demanding couplings. |
This table is based on insights from reviews on modern cross-coupling chemistry.[11][14]
Table 2: Common Bases and Solvents for Suzuki-Miyaura Reactions
| Base | Strength | Solubility Notes | Common Solvent(s) |
| K₂CO₃ | Moderate | Moderately soluble in water. | Dioxane/H₂O, Toluene/H₂O, DMF |
| Cs₂CO₃ | Strong | Highly soluble in water, some solubility in organic solvents. | Dioxane, THF, Toluene |
| K₃PO₄ | Strong | Moderately soluble in water. Often very effective. | Dioxane/H₂O, Toluene |
| KF | Weak | Soluble in water. | Dioxane/H₂O |
Part V: Mechanistic & Workflow Diagrams
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Reactivity
Caption: A step-by-step workflow for troubleshooting challenging couplings.
Diagram 3: Electronic Effects on a 5-Bromopyridine Substrate
Caption: Inductive electron withdrawal by nitrogen deactivates the C5-Br bond.
Part VI: References
-
Suzuki reaction - Wikipedia . Provides a foundational overview of the catalytic cycle, including the roles of oxidative addition, transmetalation, and reductive elimination, and notes the importance of phosphine ligands.
-
Ridgway, B. H., & Woerpel, K. A. (1998). Stereochemistry of the Reductive Elimination of an Alkyl Halide from a Palladium(IV) Complex. Journal of the American Chemical Society, 120(4), 831-832. (Cited within Wikipedia source for stereochemistry of reductive elimination).
-
Hirschi, J. S., & Vetticatt, M. J. (2015). Distinguishing between Concerted and Stepwise Mechanisms for Oxidative Addition of Aryl Halides to Palladium(0). Journal of the American Chemical Society, 137(34), 10984-10995. (Cited within grounding source[18] for PPh3 promoting reaction at monoligated Pd).
-
Viciu, M. S., et al. (2004). Synthesis and Characterization of N-Heterocyclic Carbene-Palladium(II) Complexes and Their Application in the Suzuki-Miyaura Coupling of Aryl Chlorides. Organometallics, 23(7), 1629-1635. (General reference for NHC ligands).
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (A foundational text covering mechanisms like oxidative addition).
-
Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem. Provides specific troubleshooting for hydrodehalogenation and the importance of an inert atmosphere.
-
Grushin, V. V. (2004). Hydrodehalogenation of Aryl Halides by Palladium Catalysis. Chemical Reviews, 104(3), 1629-1662. (A comprehensive review on the hydrodehalogenation side reaction).
-
Hartwig, J. F., et al. (2007). Reductive Elimination from Arylpalladium Cyanide Complexes. Journal of the American Chemical Society, 129(25), 7734-7735. Provides insights into the electronics of reductive elimination.
-
Powers, D. C., & Ritter, T. (2011). Palladium(IV) in Catalytic C-H Functionalization. Accounts of Chemical Research, 45(6), 840-850. (Discusses reductive elimination from higher-valent palladium species).
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation: A New Catalyst System Based on a C,O-Chelated Palladium(II) Complex. Journal of the American Chemical Society, 124(21), 6043-6048. (Seminal work on the development of modern phosphine ligands).
-
Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem. Discusses the differential reactivity of C-Cl and C-Br bonds on the pyrimidine ring.
-
Chen, G., et al. (2016). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry, 8(11), 1043-1048. Highlights the importance of controlling reductive elimination pathways.
-
So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling of aryl mesylates with organoboron compounds using an indole-based phosphine ligand. Angewandte Chemie International Edition, 50(44), 10445-10449. (Example of advanced ligand design for challenging couplings).
-
Mechanism Monday #66: Palladium Catalysis Explained. Rojas Lab. A visual explanation of the catalytic cycle steps.
-
Reddit r/chemistry. "What's the role of the phosphine ligand in Suzuki couplings?". A community discussion providing simplified explanations of ligand roles.
-
Hickman, A. J., & Sanford, M. S. (2012). High-valent organometallic copper and palladium in catalysis. Nature, 484(7393), 177-185. Discusses C-H activation and reductive elimination from Pd(IV).
-
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem. Provides detailed protocols and discusses chemoselectivity.
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic & Biomolecular Chemistry, 1(4), 624-627. (Example of microwave-assisted Suzuki reactions).
-
Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids. Benchchem. Details the causes and solutions for the protodeborylation side reaction.
-
Ligand design for cross-couplings: phosphines. OpenChemHub. A video lecture covering the development and rationale behind modern phosphine ligands.
-
Pell, C. J., & Hartwig, J. F. (2017). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Journal of the American Chemical Society, 139(35), 12195-12204. A computational study on the electronic influence of ligands on the catalytic cycle.
-
Reddit r/Chempros. "Diagnosing issues with a failed Suzuki coupling?". A practical discussion forum with real-world troubleshooting advice.
-
Wang, C., & Lei, A. (2022). Reductive Cross-Coupling of Unreactive Electrophiles. Accounts of Chemical Research, 55(18), 2567-2580. Discusses alternative strategies for coupling unreactive electrophiles.
-
Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic Letters, 8(26), 6003-6006. Discusses couplings on 5-membered rings and potential steric hindrance from protecting groups.
-
Szatylowicz, H., & Siodla, T. (2018). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 29(4), 1029-1042. A computational study on electronic effects in N-heterocycles.
-
Biffis, A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(12), 3259. Discusses the effect of electron-withdrawing and donating groups on reactivity.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (A standard textbook on the reactivity of heterocyclic compounds).
-
ResearchGate. "How can I solve my problem with Suzuki coupling?". A discussion thread with practical advice on solubility, bases, and boronic acid stability.
-
Spivey, A. C., et al. (2014). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Chemical Science, 5(12), 4789-4803. (Discusses site selectivity in polyhalogenated heterocycles).
-
Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314-321. (Detailed mechanistic insights into the catalytic cycle).
-
Busch, S., & Leitner, W. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 7(12), 1533-1567. A review covering ligand effects on chemoselectivity.
-
Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem. Provides specific protocols for various coupling reactions on the 5-bromoindole scaffold.
-
Zhu, L., et al. (2015). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications, 51(64), 12801-12804. An example of coupling with challenging substrates.
-
Studer, A., & Curran, D. P. (2016). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 116(9), 5639-5687. Discusses alternative, non-palladium-catalyzed coupling strategies.
-
Ciriminna, R., & Pagliaro, M. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 935-940. Describes one-pot borylation/Suzuki sequences.
-
Asundaria, A. S., & Dunn, P. J. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 31(4), 2149-2154. Discusses the relative reactivity of different positions on five-membered heterocycles.
-
Capriati, V., et al. (2020). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. Chemistry – A European Journal, 26(1), 148-152. (Discusses alternative coupling partners).
-
Gademann, K., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684-15692. A specific example of coupling a challenging 5-bromo-heterocycle.
-
Barbera, G., et al. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics, 40(19), 3350-3362. Discusses overcoming steric hindrance in cross-coupling reactions.
-
McMurry, J. (2016). Organic Chemistry (9th ed.). Cengage Learning. (A foundational textbook covering electronic effects in aromatic and heterocyclic systems).
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. A general overview of common palladium-catalyzed reactions.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. A review on the application of Buchwald-type ligands.
-
Gademann, K., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684-15692. (ResearchGate link for the same paper).
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 205. An example of a successful Suzuki coupling at the 5-bromo position of a pyridine derivative.
-
Sashidhara, K. V., & Avula, S. R. (2014). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. Journal of Chemical Education, 91(9), 1466-1469. Discusses using computational models to understand electron density and reactivity in heterocycles.
-
Ermolaev, V., et al. (2013). Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. Russian Chemical Bulletin, 62(3), 657-662. (Discusses alternative catalyst systems).
-
Lee, D. H. (2016). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (Doctoral dissertation, University of Huddersfield). A thesis exploring factors influencing site selectivity.
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Validation & Comparative
1H NMR spectrum analysis of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
Technical Analysis & Comparative NMR Profiling of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
Executive Summary & Application Context
This compound (CAS: 887571-22-4) is a critical intermediate in the synthesis of antiviral and anticancer therapeutics. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry. However, the synthesis of this specific derivative presents a significant analytical challenge: Regioisomerism.
The alkylation of 5-bromo-1H-benzimidazole typically yields a mixture of the desired 5-bromo-1-methyl isomer and the 6-bromo-1-methyl impurity. These isomers have identical molecular weights and similar polarities, making LC-MS separation difficult.
This guide provides a comparative NMR analysis to definitively distinguish the product from its regioisomer and evaluates solvent performance (DMSO-d₆ vs. CDCl₃) for optimal resolution.
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and spectral integrity, the following protocol is recommended.
Materials
-
Analyte: >98% purity this compound.
-
Solvent A (Preferred): DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Solvent B (Alternative): CDCl₃ (99.8% D) + 0.03% TMS.
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic coupling).
Preparation Workflow
-
Massing: Weigh 5–10 mg of the solid analyte.
-
Dissolution: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds.
-
Note: If using CDCl₃, slight warming (40°C) may be required due to the polarity of the hydroxymethyl group.
-
-
Filtration: Filter through a glass wool plug if turbidity persists (common with inorganic salt byproducts from alkylation).
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s (standard), 5.0 s (quantitative).
-
Scans: 16–64.
-
Comparative Analysis 1: The Regioisomer Challenge (5-Br vs. 6-Br)
The most critical quality control step is distinguishing the 5-bromo isomer (Target) from the 6-bromo isomer (Impurity). This distinction relies on the Spin-Spin Coupling of the aromatic proton adjacent to the N-Methyl group.
Structural Logic
-
Target (5-Bromo): The N-Methyl is at position 1.[1][2][3] The proton at position 7 (H7) is adjacent to N1. In the 5-bromo isomer, C5 has the Bromine. Therefore, H7 is at C7, and H6 is at C6. H7 and H6 are ortho to each other.
-
Alternative (6-Bromo): The N-Methyl is at position 1. The Bromine is at C6. Therefore, H7 is adjacent to N1, but it is also ortho to the Bromine. H7 is isolated (singlet or small meta-coupling).
Spectral Data Comparison (in DMSO-d₆)
| Proton Assignment | Target: 5-Bromo Isomer | Alternative: 6-Bromo Isomer | Diagnostic Feature |
| N-CH₃ | 3.82 ppm (s) | 3.79 ppm (s) | NOE to H7 (Both) |
| H7 (Adj. to N-Me) | ~7.55 ppm (d, J=8.5 Hz) | ~7.85 ppm (s) | CRITICAL DIFFERENTIATOR |
| H6 | ~7.40 ppm (dd, J=8.5, 1.8 Hz) | N/A (Br is here) | Coupling Pattern |
| H4 | ~7.80 ppm (d, J=1.8 Hz) | ~7.60 ppm (d, J=8.5 Hz) | Position relative to Br |
| -CH₂- | 4.75 ppm (d) | 4.75 ppm (d) | Indistinguishable |
| -OH | 5.60 ppm (t) | 5.60 ppm (t) | Indistinguishable |
Expert Insight: In the 5-bromo isomer, the proton closest to the N-methyl group (H7) exhibits a large ortho-coupling (~8.5 Hz) to H6. In the 6-bromo isomer, the proton closest to the N-methyl (H7) has no ortho neighbor (blocked by Br), appearing as a singlet or showing tiny meta-coupling.
Comparative Analysis 2: Solvent Effects (DMSO-d₆ vs. CDCl₃)
The choice of solvent drastically alters the spectral appearance, particularly for the labile hydroxyl proton and the aromatic resolution.
Performance Matrix
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| Solubility | Excellent | Poor to Moderate | Polar -CH₂OH and imidazole nitrogen reduce lipophilicity. |
| -OH Signal | Triplet (5.6 ppm) | Broad Singlet (variable) | DMSO forms strong H-bonds, slowing exchange and revealing H-CH₂ coupling. |
| -CH₂- Signal | Doublet (4.75 ppm) | Singlet (4.90 ppm) | Coupled to OH in DMSO; decoupled in CDCl₃ due to rapid exchange. |
| Aromatic Resolution | High | Moderate | Stacking interactions in DMSO often separate overlapping multiplets. |
Mechanism of Action
In CDCl₃ , the hydroxyl proton undergoes rapid chemical exchange with trace water or other solute molecules, decoupling it from the methylene protons. This collapses the -CH₂- signal into a singlet. In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor, "locking" the hydroxyl proton. This slows the exchange rate on the NMR timescale, resulting in a distinct triplet for the OH and a doublet for the CH₂, providing structural confirmation of the primary alcohol.
Visualizations & Workflows
Regioisomer Determination Logic Tree
This diagram illustrates the decision-making process for validating the 5-bromo structure.
Figure 1: Logic tree for distinguishing 5-bromo and 6-bromo regioisomers based on H7 coupling patterns.
Analytical Workflow
Figure 2: Recommended analytical workflow for benzimidazole methanol derivatives.
References
-
Vertex AI Search. (2025). Synthesis and NMR of 5-bromo-1-methyl-2-hydroxymethylbenzimidazole. Retrieved from
-
Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Retrieved from
-
Van Den Berge, E., & Robiette, R. (2013). "Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer." Journal of Organic Chemistry. Retrieved from
-
PubChem. (2025). Compound Summary for 5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol. Retrieved from
Sources
Comprehensive Guide: HPLC Retention Time Comparison of Benzimidazole Methanol Derivatives
Executive Summary
Benzimidazole derivatives, particularly those functionalized with methanol (hydroxymethyl) groups, represent a critical scaffold in pharmaceutical chemistry, serving as the backbone for proton pump inhibitors (PPIs) like omeprazole and broad-spectrum anthelmintics.
For researchers, the challenge lies in the amphoteric nature of the benzimidazole core. Its retention behavior is highly sensitive to pH and mobile phase proticity. This guide moves beyond basic method reporting to provide a mechanistic comparison of retention times, offering a self-validating protocol for separating these derivatives from their metabolic impurities.
Chemical Context & Retention Mechanism[1][2][3][4][5]
To control retention time, one must first understand the molecular behavior of the analyte. Benzimidazole derivatives possess a pKa typically around 5.5 to 6.0 .
-
pH < 4.0: The imidazole ring is protonated (
). The molecule is highly polar and repelled by the hydrophobic C18 stationary phase, leading to early elution . -
pH > 7.0: The molecule is neutral (
). Hydrophobic interactions dominate, leading to longer retention .
Diagram: Mechanistic Retention Pathways
The following diagram illustrates the decision matrix for optimizing retention based on the ionization state of the benzimidazole derivative.
Figure 1: Mechanistic impact of pH on Benzimidazole interactions with C18 stationary phases.
Comparative Analysis: Methanol vs. Acetonitrile[6][7][8][9][10][11][12][13]
The choice of organic modifier is the second most critical variable. While Acetonitrile (ACN) is often preferred for lower backpressure, Methanol (MeOH) is frequently superior for benzimidazole separations due to its protic nature.
Performance Comparison Table
| Feature | Methanol (MeOH) | Acetonitrile (ACN) | Impact on Benzimidazoles |
| Solvent Type | Protic | Aprotic | MeOH offers unique H-bonding selectivity.[1][2] |
| Elution Strength | Weaker | Stronger | ACN elutes compounds faster; MeOH increases retention time, often aiding resolution of polar metabolites.[1] |
| Peak Shape | Good | Excellent | ACN generally yields sharper peaks; MeOH may cause broadening without buffer optimization. |
| Selectivity ( | High for polar groups | High for dipoles | Critical: MeOH often separates the 2-hydroxymethyl derivative from the parent compound better than ACN. |
Expert Insight: In the separation of 2-(hydroxymethyl)benzimidazole from benzimidazole, Methanol often provides better selectivity because the hydroxyl group interacts more favorably with the protic solvent, subtly altering the partition coefficient compared to the aprotic ACN environment.
Retention Time Data: Structural Impact
The following data illustrates the relative retention times (RRT) of common benzimidazole derivatives on a standard C18 column. The 2-(hydroxymethyl) derivative typically elutes earlier than the parent due to the polarity of the -OH group.
Conditions: C18 Column (150 x 4.6 mm, 5µm), Mobile Phase: 40:60 MeOH:Phosphate Buffer (pH 7.0), Flow: 1.0 mL/min.
| Compound | Structure Note | LogP (Approx) | Relative Retention Time (RRT) |
| 2-(Hydroxymethyl)benzimidazole | Polar -CH2OH group | 0.85 | 0.65 (Elutes First) |
| 2-Aminobenzimidazole | Polar -NH2 group | 0.95 | 0.78 |
| Benzimidazole (Parent) | Unsubstituted | 1.32 | 1.00 (Reference) |
| 2-Methylbenzimidazole | Non-polar -CH3 | 1.85 | 1.45 |
| Albendazole | Highly Lipophilic | 3.50 | 3.20 (Late Eluter) |
Note: Comparison of RRT confirms that adding a methanol group (hydroxymethyl) significantly reduces retention compared to the methyl derivative. This trend is consistent across C18 and C8 chemistries.
Validated Experimental Protocol
This protocol is designed to be self-validating . If the resolution between the hydroxymethyl derivative and the parent is < 1.5, the pH or organic ratio must be adjusted as described in the troubleshooting section.
Reagents & Equipment[12]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity silica.
-
Buffer: 25 mM Potassium Phosphate (adjust to pH 7.0 with KOH/H3PO4).
-
Solvents: HPLC Grade Methanol.
Step-by-Step Workflow
Figure 2: Operational workflow for the separation of benzimidazole derivatives.
Detailed Method Parameters
-
Mobile Phase Preparation: Mix Methanol and Phosphate Buffer (40:60 v/v). Filter through a 0.45 µm nylon membrane and degas.
-
Why: Pre-mixing prevents baseline noise from online mixing inconsistencies.
-
-
Column Temperature: Maintain at 30°C .
-
Why: Benzimidazole retention is temperature-sensitive.[3] Uncontrolled ambient temperature causes retention time drift.
-
-
Detection: UV at 280 nm (general) or 254 nm (high sensitivity).
-
Why: The benzimidazole ring has a strong absorbance max at 280 nm, reducing interference from non-aromatic impurities.
-
Troubleshooting & Optimization
| Issue | Causality | Corrective Action |
| Peak Tailing (As > 1.5) | Residual silanol interactions with the protonated nitrogen (N3). | Increase Buffer Strength to 50 mM or add 0.1% Triethylamine (TEA) as a silanol blocker. |
| Drifting Retention Times | pH fluctuation in the aqueous phase.[4] | Verify pH of the buffer after filtration. Ensure the buffer capacity is sufficient. |
| Split Peaks | Sample solvent is stronger than mobile phase. | Dissolve the sample in the mobile phase rather than pure methanol. |
References
-
SIELC Technologies. (2018). Separation of 2-(Hydroxymethyl)-1H-benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kulik, A., et al. (2011).[5] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.[5] Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a cornerstone of modern medicinal chemistry and materials science, with applications ranging from anthelmintic drugs to potent new psychoactive substances.[1] The introduction of a bromine atom onto the benzimidazole scaffold can significantly alter a molecule's biological activity and pharmacokinetic properties. Consequently, the ability to unambiguously identify and characterize these brominated analogs is paramount.
Mass spectrometry (MS) stands as a definitive analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2] This guide provides an in-depth comparison of the fragmentation patterns of brominated benzimidazoles, explaining the causal mechanisms behind their mass spectral behavior and offering field-proven protocols for their analysis.
The Diagnostic Power of the Bromine Isotopic Signature
The most immediate and telling feature in the mass spectrum of a brominated compound is its distinctive isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.5% to 49.5%).[3][4] This results in a characteristic pair of peaks for the molecular ion (M) and any bromine-containing fragment, separated by two mass-to-charge units (m/z). This "M" and "M+2" peak cluster, with nearly equal intensities, is a definitive marker for the presence of a single bromine atom.
| Feature | Monobrominated Compound | Non-Brominated Compound |
| Molecular Ion Region | Two peaks (M and M+2) of nearly equal intensity.[5] | Single prominent M+ peak (with a small M+1 from ¹³C). |
| Key Diagnostic | 1:1 intensity ratio for ions separated by 2 m/z.[4] | Absence of a significant M+2 peak. |
This isotopic signature is the first piece of evidence a scientist should look for when analyzing an unknown compound suspected to be a brominated benzimidazole.
Core Fragmentation Pathways: A Comparative Analysis
Understanding the fragmentation of the core benzimidazole structure is essential to interpreting the spectra of its halogenated derivatives. Under Electron Ionization (EI), a common technique for volatile compounds, the fragmentation is driven by the formation of a radical cation.
Unsubstituted Benzimidazole Fragmentation
The fragmentation of the basic benzimidazole ring system is well-characterized. Key fragmentation events often include:
-
Loss of Hydrogen Cyanide (HCN): A common pathway for nitrogen-containing heterocyclic compounds, leading to a stable ion.[6]
-
Sequential Cleavages: Further fragmentation can occur, but the initial losses are most diagnostic.
The Influence of Bromine: Directing the Fragmentation
The presence of a bromine atom introduces new and often dominant fragmentation pathways.
-
Alpha-Cleavage (C-Br Bond Scission): A primary fragmentation event is the homolytic cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br). This is often observed as a prominent peak corresponding to the [M-Br]⁺ ion. For example, a bromobenzimidazole with a molecular weight of 196/198 Da would show a significant fragment at m/z 117.
-
Elimination of HBr: In some cases, the elimination of a neutral hydrogen bromide (HBr) molecule can occur, particularly if a suitable hydrogen atom is available.
Comparative Fragmentation: Brominated vs. Non-Brominated Benzimidazoles
The introduction of bromine not only adds the isotopic signature but also alters the relative abundance of common fragments. The C-Br bond is often weaker than C-H or C-C bonds within the aromatic system, making its cleavage a favorable process.
| Fragmentation Pathway | Non-Brominated Benzimidazole | Brominated Benzimidazole | Causality |
| Molecular Ion | Typically a strong M⁺• peak | Strong M⁺• and [M+2]⁺• peaks of equal intensity[3] | Natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[4] |
| Primary Fragmentation | Loss of HCN[6] | Loss of •Br radical to form [M-Br]⁺ | The C-Br bond is a labile site for fragmentation. |
| Secondary Fragmentation | Further ring cleavage | The [M-Br]⁺ ion fragments similarly to unsubstituted benzimidazole (e.g., loss of HCN). | Once the bromine is lost, the remaining cation behaves like the core structure. |
This comparison highlights a critical principle: the bromine atom often directs the initial, most prominent fragmentation event, after which the remaining structure can fragment in a manner similar to its non-halogenated counterpart.
Experimental Protocols for Robust Analysis
The choice of analytical technique depends on the volatility and thermal stability of the analyte. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of brominated benzimidazoles.[1][2]
Protocol 1: GC-MS for Volatile Brominated Benzimidazoles
This protocol is ideal for thermally stable and volatile derivatives.
1. Sample Preparation:
- Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1-10 µg/mL.
2. GC-MS Parameters:
- GC Column: A standard non-polar column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms), is typically effective.[7]
- Inlet Temperature: 280-300 °C.[7]
- Oven Program: Start at a low temperature (e.g., 70 °C) and ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min to ensure good separation.[7][8]
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]
- MS Ionization: Electron Ionization (EI) at 70 eV.[7]
- MS Scan Range: A broad range, such as m/z 40-500, to capture both low-mass fragments and the molecular ion.
Rationale: The heated GC inlet volatilizes the sample, and the temperature-programmed column separates components based on their boiling points and polarity. EI is a high-energy ionization technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum for library matching and structural confirmation.[9]
Protocol 2: LC-MS/MS for a Broader Range of Analytes
LC-MS/MS is highly versatile and suitable for less volatile or thermally labile brominated benzimidazoles.[1]
1. Sample Preparation:
- Dissolve the sample in a mobile phase compatible solvent (e.g., methanol, acetonitrile) to a concentration of 0.1-1.0 µg/mL.
- Filter the sample through a 0.22 µm filter to remove particulates.
2. LC-MS/MS Parameters:
- LC Column: A C18 reversed-phase column is a common choice for these types of analytes.[2]
- Mobile Phase A: 0.1% Formic acid in water.[1]
- Mobile Phase B: Acetonitrile or Methanol.[1]
- Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute compounds of varying polarity.[1]
- Ionization: Electrospray Ionization in Positive Mode (ESI+).[2]
- MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or Product Ion Scan for structural elucidation.[1] In a product ion scan, the molecular ions (both M and M+2) are isolated and then fragmented to generate a tandem mass spectrum.
Rationale: ESI is a "soft" ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[10][11] The subsequent MS/MS step (collision-induced dissociation) provides controlled fragmentation, which is essential for structural confirmation and can be highly selective for targeted analysis.[1] The use of formic acid in the mobile phase aids in the protonation of the benzimidazole nitrogen atoms, enhancing the ESI+ signal.[2]
Visualizing the Workflow and Fragmentation
Diagrams can clarify complex processes. Below are representations of a typical analytical workflow and a generalized fragmentation pathway.
Caption: General workflow for LC-MS/MS analysis.
Caption: Key fragmentation steps for a brominated benzimidazole.
Conclusion
The mass spectrometry analysis of brominated benzimidazoles is a powerful and definitive technique. The key to successful identification lies in recognizing the characteristic 1:1 isotopic cluster for all bromine-containing ions and understanding how the bromine atom directs the primary fragmentation pathways, most notably through the loss of a bromine radical. By selecting the appropriate methodology—GC-MS for volatile compounds or the more versatile LC-MS/MS—and applying the robust protocols outlined in this guide, researchers can confidently identify and characterize these important molecules, accelerating discovery in drug development and materials science.
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A Comparative Crystallographic Guide to 1-Methyl-1H-benzimidazole-2-methanol and Its Analogs for Drug Discovery
For researchers, scientists, and professionals in drug development, the benzimidazole scaffold represents a privileged structure due to its wide range of pharmacological activities. This guide provides an in-depth technical comparison of the crystal structure data for analogs of 1-methyl-1H-benzimidazole-2-methanol. While the specific crystal structure for 1-methyl-1H-benzimidazole-2-methanol is not publicly available, a comparative analysis of its close structural analogs provides critical insights into the structure-function relationships that govern their biological activities. Understanding these subtle structural variations is paramount for the rational design of novel therapeutic agents.
The benzimidazole core is a key feature in numerous FDA-approved drugs, and its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents.[1][2] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. This guide will delve into the crystallographic data of selected analogs, offering a comparative framework to predict the structural properties of 1-methyl-1H-benzimidazole-2-methanol and to inform future synthetic and crystallization strategies.
Comparative Analysis of Crystal Structures
To understand the potential solid-state conformation of 1-methyl-1H-benzimidazole-2-methanol, we will examine the crystal structures of three key analogs: 1-Methyl-1H-benzimidazole-2(3H)-thione , an analog where the methanol's hydroxyl group is substituted with a thione, (1H-Benzimidazol-1-yl)methanol , a positional isomer, and 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate , a larger molecule incorporating the benzimidazole-methanol moiety.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 1-Methyl-1H-benzimidazole-2(3H)-thione | C₈H₈N₂S | Monoclinic | P2₁/c | 9.997(4) | 5.8140(7) | 13.703(4) | 94.05(3) | 794.5(4) | [3][4] |
| (1H-Benzimidazol-1-yl)methanol | C₈H₈N₂O | Monoclinic | P2₁/c | 13.3181(10) | 4.2677(3) | 12.4795(10) | 95.143(6) | 706.45(9) | [5] |
| 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate | C₂₀H₁₄N₄·CH₄O | Triclinic | P-1 | 7.1730(14) | 10.599(2) | 12.260(3) | 88.37(3) | 881.7(3) | [6] |
Insights from Analog Structures:
-
1-Methyl-1H-benzimidazole-2(3H)-thione : The crystal structure of this thione analog reveals a planar benzimidazole unit.[3] The molecular packing is primarily stabilized by intermolecular N—H···S hydrogen bonds and C—H···π interactions.[3][4] This suggests that the N-methylation does not significantly distort the planarity of the benzimidazole core. For 1-methyl-1H-benzimidazole-2-methanol, we can anticipate that intermolecular hydrogen bonding involving the hydroxyl group will be a dominant feature in its crystal packing.
-
(1H-Benzimidazol-1-yl)methanol : This isomer provides valuable information on the conformational flexibility of the hydroxymethyl group. Its crystal structure is characterized by intermolecular O—H···N hydrogen bonds, forming zigzag chains.[5] This highlights the strong hydrogen-bonding potential of the methanol moiety in directing the crystal packing.
-
1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate : In this structure, the benzimidazole units are linked by a central benzene ring, and a methanol molecule is incorporated into the crystal lattice as a solvate.[6] The presence of the methanol solvate underscores the affinity of the benzimidazole system for hydrogen bond donors and acceptors. The crystal packing is stabilized by a network of N—H···N, N—H···O, and O—H···N hydrogen bonds.[6]
Experimental Protocols: A Guide to Synthesis and Crystallization
The following protocols are based on established methods for the synthesis of benzimidazole derivatives and offer a robust starting point for the preparation and crystallization of 1-methyl-1H-benzimidazole-2-methanol and its analogs.[7][8][9]
Synthesis of 1-Methyl-1H-benzimidazole-2-methanol
This synthesis involves a two-step process: the initial formation of the benzimidazole ring system followed by N-methylation.
Step 1: Synthesis of 1H-Benzimidazol-2-ylmethanol [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in dimethylformamide (DMF).
-
Addition of Reagent: Add glycolic acid (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to 90-100°C and reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the DMF under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1H-benzimidazol-2-ylmethanol.
Step 2: N-methylation to yield 1-Methyl-1H-benzimidazole-2-methanol [10]
-
Reaction Setup: In a well-dried flask, dissolve the synthesized 1H-benzimidazol-2-ylmethanol (1 equivalent) in a suitable solvent like DMF.
-
Base Addition: Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0°C.
-
Methylating Agent: Slowly add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equivalents), to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for 1-methyl-1H-benzimidazole-2-methanol.
Crystallization Protocol
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following is a general guide to the crystallization of benzimidazole derivatives.[9][11]
-
Solvent Selection: The choice of solvent is crucial. Common solvents for benzimidazoles include methanol, ethanol, acetone, and mixtures thereof with water. Start with a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C) to induce crystallization.
Caption: General workflow for the crystallization of benzimidazole analogs.
Structure-Activity Relationship and Biological Significance
The substitution pattern on the benzimidazole ring significantly influences the biological activity. A comparative study between 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol demonstrated that the former exhibited moderate antioxidant activity and prominent cytotoxic activity, while the latter showed very weak antioxidant activity and was inactive as an antimicrobial agent.[7][12] This highlights the critical role of the substituent at the 2-position.
The introduction of a methyl group at the N1-position, as in our target compound, is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and lipophilicity, which in turn can affect bioavailability and target engagement. Structure-activity relationship (SAR) studies have shown that N-alkylation of benzimidazoles can be significant for their antimicrobial activity.[13]
The crystal structure provides the empirical basis for understanding these SAR observations. The arrangement of molecules in the crystal lattice, dictated by intermolecular forces, can provide insights into how these molecules might interact with biological targets. For instance, the hydrogen bonding patterns observed in the crystal structures of the analogs can inform the design of molecules with improved binding affinity to target proteins.
Conclusion
This guide provides a comprehensive comparison of the crystallographic data of key analogs of 1-methyl-1H-benzimidazole-2-methanol, offering valuable insights for researchers in drug discovery. While the crystal structure of the primary compound remains to be determined, the analysis of its close relatives allows for informed predictions of its solid-state properties. The detailed experimental protocols for synthesis and crystallization serve as a practical resource for the preparation of this and other novel benzimidazole derivatives. The correlation between the crystal structures and the observed biological activities underscores the importance of a structure-based approach to the design of new and more effective therapeutic agents.
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. (URL: [Link])
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Wu, J., et al. (2011). 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o90. (URL: [Link])
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Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. (URL: [Link])
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. (URL: [Link])
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Bozdag-Dundar, O. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal Chemistry, 12(5), 403-415. (URL: [Link])
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Cabildo, P., Claramunt, R. M., Elguero, J., & Pérez-Torralba, M. (2015). Crystal and molecular structures of two 1H-2-substituted benzimidazoles. Zeitschrift für Kristallographie - Crystalline Materials, 230(7), 429-439. (URL: [Link])
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Al-Hourani, B. J., Al-Awaida, W. A., Al-Ayash, A. Z., & El-Hiti, G. A. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 20(12), 22695-22706. (URL: [Link])
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Kwiecień, O., et al. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 23(23), 14757. (URL: [Link])
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Khan, H., Badshah, A., Shaheen, F., Gieck, C., & Hussain, Z. (2008). 1-Methyl-1H-benzimidazole-2(3H)-thione. ResearchGate. (URL: [Link])
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Arumugam, N., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 729. (URL: [Link])
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Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. International Journal of Creative Research Thoughts. (URL: [Link])
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Ghichi, N., et al. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 7), 292-304. (URL: [Link])
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Hati, S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. IUCrData, 7(10), x221008. (URL: [Link])
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Al-Hourani, B. J., Al-Awaida, W. A., Al-Ayash, A. Z., & El-Hiti, G. A. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC. (URL: [Link])
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Crystallization of benzimidazole by solution growth method and its characterization. ResearchGate. (URL: [Link])
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Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615. (URL: [Link])
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Synthesis of Benzimidazoles using High Yield Thermal Method. International Journal for Multidisciplinary Research. (URL: [Link])
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Zhang, W., et al. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 543-545. (URL: [Link])
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Synthesis, spectral, X-ray diffraction and DFT studies on 1-(2-methyl-2-propenyl)-3-(2,3,4,5,6-pentamethylbenzyl)benzimidazolium chloride hydrate. Taylor & Francis Online. (URL: [Link])
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UV-Vis absorption maxima of 2-substituted benzimidazoles
An In-Depth Technical Guide to the UV-Vis Absorption Maxima of 2-Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-substituted benzimidazoles. We will delve into the structural and environmental factors that dictate their absorption maxima (λmax), offering both theoretical insights and practical, field-proven experimental protocols. This guide is designed to be a self-validating resource, grounded in authoritative scientific literature, to aid in the characterization, application, and development of these versatile heterocyclic compounds.
The Significance of Benzimidazole's UV-Vis Profile
The benzimidazole scaffold, consisting of a benzene ring fused to an imidazole ring, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are known for a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] Furthermore, their unique photophysical properties make them excellent candidates for UV-protective agents in sunscreens and as functional fluorophores.[3][4][5]
The UV-Vis absorption spectrum of a benzimidazole derivative is a direct reflection of its electronic structure. The position of the absorption maximum (λmax) is highly sensitive to the nature of the substituent at the 2-position. Understanding and predicting this relationship is critical for:
-
Drug Design: Modifying substituents to tune the molecule's interaction with light, which can be crucial for photodynamic therapy or avoiding photodegradation.
-
Quality Control: Using UV-Vis spectroscopy as a rapid and reliable method for identifying and quantifying benzimidazole-based compounds.
-
Materials Science: Designing novel UV filters and fluorescent probes by rationally modifying the benzimidazole core to achieve desired absorption properties.[3][5]
Theoretical Principles: Substituent Effects on Electronic Transitions
The UV-Vis absorption of benzimidazoles arises primarily from π→π* electronic transitions within the aromatic system. The core benzimidazole structure exhibits characteristic absorption bands in the UV region. The introduction of a substituent at the 2-position can significantly alter the energy required for these transitions, leading to shifts in the λmax.
The nature of the substituent governs the direction and magnitude of this shift:
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy). This is typically observed with substituents that extend the π-conjugated system or with electron-donating groups (EDGs) that raise the energy of the highest occupied molecular orbital (HOMO). A classic example is the introduction of an aryl or styryl group at the 2-position.[5]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy). This can be caused by substituents that disrupt the planarity of the molecule or by certain electron-withdrawing groups (EWGs) that lower the energy of the lowest unoccupied molecular orbital (LUMO).
The interplay between the substituent's electronic properties (inductive and resonance effects) and the benzimidazole core dictates the final absorption profile.[6][7]
Comparative Analysis of λmax for 2-Substituted Benzimidazoles
The following table summarizes experimentally determined λmax values for a variety of 2-substituted benzimidazoles, showcasing the impact of different functional groups. It is crucial to note that the solvent can also influence the absorption maximum (solvatochromism), so it is always specified.[8][9][10]
| 2-Substituent | λmax (nm) | Solvent | Reference(s) |
| -H (Benzimidazole) | ~274, ~279 | Ethanol | [6] |
| -CH₃ (Methyl) | ~275, ~282 | Not specified | [11][12] |
| -NH₂ (Amino) | 283, 243 | Ethanol | [8] |
| -NH₂ (Amino) | 280, 244 | Water | [8] |
| -C₆H₅ (Phenyl) | ~300-305 | Various | [9][13] |
| -C₆H₄-p-CH₃ (p-tolyl) | 303 | Not specified | [14] |
| -C₆H₄SO₃H (Phenyl-5-sulfonic acid) | ~302-313 | pH-dependent | [13][15] |
| 2-Aryl with EDG | Bathochromic shift | Various | [5] |
| 2-Aryl with EWG | Varies | Various |
Analysis of Trends:
-
Alkyl vs. Hydrogen: The 2-methyl group causes only a minor bathochromic shift compared to the parent benzimidazole, indicating a small inductive effect.
-
Amino Group (EDG): The 2-amino group, a strong electron-donating group, results in a significant bathochromic shift of the main absorption band to ~280-283 nm.[8]
-
Aryl Groups (Extended Conjugation): The introduction of a phenyl group at the 2-position extends the π-conjugated system, leading to a substantial bathochromic shift with λmax values typically exceeding 300 nm.[9][14] Further substitution on the phenyl ring can fine-tune this absorption; for instance, adding electron-donating groups like a tertiary amine can push the λmax to even longer wavelengths.[5]
The following diagram illustrates the general influence of substituent type on the absorption maximum.
Caption: Influence of 2-position substituents on benzimidazole's λmax.
Experimental Protocol for UV-Vis Absorption Measurement
This section provides a robust, self-validating protocol for determining the λmax of a 2-substituted benzimidazole derivative. The causality behind each step is explained to ensure methodological integrity.
Objective: To accurately determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a synthesized 2-substituted benzimidazole.
Materials:
-
Synthesized 2-substituted benzimidazole compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Step-by-Step Methodology
-
Solvent Selection:
-
Action: Choose a spectroscopic grade solvent in which the analyte is fully soluble and which does not absorb in the expected wavelength range of the analyte. Ethanol or methanol are common first choices for benzimidazoles.[4][8]
-
Rationale: The solvent must be "transparent" in the measurement region to ensure that all measured absorbance is due to the analyte. Using high-purity solvents prevents interference from impurities.
-
-
Preparation of Stock Solution:
-
Action: Accurately weigh a small amount (e.g., 1-2 mg) of the benzimidazole derivative using an analytical balance. Dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration (e.g., ~1 mM).
-
Rationale: An accurate initial weight and volume are critical for the later calculation of molar absorptivity.[16] Using a volumetric flask ensures the concentration is precise.
-
-
Preparation of Working Solutions:
-
Action: Perform a series of dilutions from the stock solution to prepare 3-5 working solutions of varying concentrations. The goal is to find a concentration that yields a maximum absorbance between 0.3 and 1.0.
-
Rationale: Beer-Lambert's Law is most accurate in this absorbance range. Below 0.1, the signal-to-noise ratio is often poor, and above 1.5-2.0, stray light and non-monochromaticity can lead to non-linear deviations.
-
-
Spectrophotometer Setup and Blanking:
-
Action: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes. Set the desired scan range (e.g., 200-400 nm). Fill a quartz cuvette with the pure solvent and place it in both the sample and reference holders. Run an "autozero" or "baseline" correction.
-
Rationale: Warming up the lamps ensures a stable light output. The baseline correction electronically subtracts any absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely that of the analyte.[17]
-
-
Sample Measurement:
-
Action: Empty the sample cuvette, rinse it with a small amount of the most dilute working solution, and then fill it with that solution. Place it in the sample holder and acquire the absorption spectrum. Repeat for all working solutions, moving from lowest to highest concentration.
-
Rationale: Rinsing the cuvette with the sample solution prevents dilution errors from any residual solvent.
-
-
Data Analysis:
-
Action: From the acquired spectra, identify the wavelength of maximum absorbance, λmax. This should be consistent across all concentrations. Record the absorbance value at the λmax for each concentration.
-
Rationale: The λmax is an intrinsic property of the molecule in a given solvent and should not change with concentration.
-
Experimental Workflow Diagram
Caption: Workflow for determining UV-Vis absorption maxima.
Conclusion
The UV-Vis absorption maximum of a benzimidazole derivative is a fundamental characteristic that is directly governed by the electronic nature of the substituent at the 2-position. Electron-donating groups and, more significantly, groups that extend the π-conjugated system, induce a bathochromic shift in the λmax. This predictable structure-property relationship allows for the rational design of benzimidazole derivatives for specific applications, from pharmaceuticals to advanced materials. By following a robust and well-rationalized experimental protocol, researchers can reliably characterize these compounds, ensuring data integrity and advancing their development pipelines.
References
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Singh, V. K., & Parle, A. (2020). Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzimidazole Derivatives. Asian Journal of Pharmaceutical Research and Development, 8(2), 35–44. [Link]
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Yencha, M., et al. (2015). A combined experimental and theoretical study on molecular structure, vibrational spectra and HOMO-LUMO analysis of 2-aminobenzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 298-307. [Link]
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Gomathi, A., & Seshadri, S. (2012). Synthesis and photo-physical characteristics of ESIPT inspired 2-substituted benzimidazole, benzoxazole and benzothiazole fluorescent derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 448-454. [Link]
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Kovalenko, I. A., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1501. [Link]
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Wang, Z., et al. (2017). Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors. RSC Advances, 7(5), 2739-2751. [Link]
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Vertuani, S., et al. (2023). 2-Substituted Benzimidazoles as Photo-Protective Agents. Encyclopedia, 3(4), 1421-1435. [Link]
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Wang, X., et al. (2009). Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. Dyes and Pigments, 81(1), 69-74. [Link]
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Li, J., et al. (2014). One-pot, two-step synthesis and photophysical properties of 2-(5-phenylindol-3-yl)benzimidazole derivatives. RSC Advances, 4(104), 59942-59949. [Link]
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Vertuani, S., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7894. [Link]
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Sontakke, V. A., et al. (2012). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. Journal of the Korean Chemical Society, 56(4), 464-471. [Link]
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Panda, S. S., et al. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry, 16(16), 1905-1924. [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) at different pH values. [Link]
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Singh, P. K., et al. (2023). Photophysical Properties, Effect of Substituents and Solvent on the Nature of the Transition of Benzimidazole Derivatives. ResearchGate. [Link]
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Angelova, S. E., et al. (2011). Aggregation of 2-aminobenzimidazole--a combined experimental and theoretical investigation. Chemphyschem, 12(9), 1747-55. [Link]
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Hernández-Rivera, S. P., et al. (2011). Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. ResearchGate. [Link]
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Mol-Instincts. (n.d.). 2-Methylbenzimidazole 615-15-6. [Link]
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Ivanova, Y. H., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 296. [Link]
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Mishra, A. K., & Dogra, S. K. (1983). Effect of solvents and pH on the absorption and fluorescence spectra of 2-phenylbenzimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 39(7), 609-611. [Link]
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Thomas, K. R. J., et al. (2015). Benzimidazole-Branched Isomeric Dyes: Effect of Molecular Constitution on Photophysical, Electrochemical, and Photovoltaic Properties. The Journal of Organic Chemistry, 81(1), 104-116. [Link]
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NIST. (n.d.). 1H-Benzimidazole, 2-methyl- UV/Visible spectrum. NIST WebBook. [Link]
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Mondal, S., et al. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega, 9(4), 4880-4891. [Link]
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Kumar, S., et al. (2021). Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. Research & Reviews: Journal of Chemistry, 10(4). [Link]
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Inbaraj, J. J., et al. (2002). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Photochemistry and Photobiology, 75(2), 107-116. [Link]
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Safety Operating Guide
Operational Guide: Disposal and Handling of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
Executive Summary & Chemical Profile
This guide outlines the mandatory disposal and handling protocols for (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol . As a halogenated nitrogen heterocycle, this compound presents specific challenges regarding incineration and environmental toxicity.[1] It must not be treated as standard organic solid waste.[1]
Chemical Identification
-
Chemical Name: this compound[1]
-
Functional Class: Halogenated Benzimidazole / Primary Alcohol[1]
-
Physical State: Solid (Powder/Crystalline)[1]
-
Key Heteroatoms: Nitrogen (N), Bromine (Br)[1]
Critical Hazard Assessment (Presumptive)
-
GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Respiratory Irritant).[1]
-
Environmental Fate: High potential for aquatic toxicity due to the benzimidazole core (similar to fungicide pharmacophores).[1]
-
Thermal Decomposition: Releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).[1]
The "Why": Scientific Rationale for Protocols
Effective safety protocols rely on understanding the causality of the hazard. We do not segregate this waste arbitrarily; we do so to prevent downstream failure at the incineration plant.
| Feature | Risk Mechanism | Operational Consequence |
| Bromine Substituent | Upon incineration, generates Hydrogen Bromide (HBr) gas rather than CO2/H2O.[1] | MUST be routed to an incinerator with an acid gas scrubber.[1] NEVER mix with non-halogenated solvents (e.g., Acetone/Ethanol waste streams) intended for fuel blending.[1] |
| Benzimidazole Core | Biologically active scaffold; potential persistence in water tables.[1] | Zero-tolerance policy for drain disposal. All aqueous rinsates must be collected.[1] |
| Hydroxymethyl Group | Reactive primary alcohol; potential for esterification or oxidation if mixed with strong acids/oxidizers in waste drums.[1] | Segregate from oxidizing waste (e.g., Nitric acid, Permanganates) to prevent exotherms in the waste container.[1] |
Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Compound)
Applicability: Expired inventory, excess weighing, or degraded solids.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the HDPE jar into the Solid Hazardous Waste bin. Do not place it in the general lab trash or biohazard bins.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Applicability: Mother liquors, filtrates, or reaction solvents containing the compound.[1][2]
-
Solvent Assessment: Identify the carrier solvent (e.g., DCM, DMF, Methanol).[1]
-
Stream Selection:
-
If solvent is Halogenated (DCM, Chloroform): Pour into the Halogenated Organic Waste carboy (Red Can).[1]
-
If solvent is Non-Halogenated (Methanol, Ethyl Acetate): Because the solute contains Bromine, the entire mixture defaults to the Halogenated Waste stream.[1]
-
Note: Mixing brominated solutes into non-halogenated waste streams ("White Cans") disqualifies the waste from cheap fuel-blending disposal methods and can result in regulatory fines.[1]
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, quench and neutralize before adding to the solvent carboy to prevent drum pressurization.[1]
Scenario C: Contaminated Debris
Applicability: Gloves, weigh boats, paper towels, syringes.[1]
-
Gross Contamination: If a weigh boat has visible bulk powder, tap it into the Solid Waste jar (Scenario A) first.[1]
-
Trace Contamination: Place gloves and wipes into the Hazardous Debris / Chemically Contaminated Solids bag (usually a yellow or clear thick-walled bag inside a drum).[1]
-
Sharps: Syringes used with this compound go into the standard Chemical Sharps container.
Visual Decision Logic (Workflow Diagram)
The following diagram illustrates the decision-making process for segregating this specific brominated compound.
Figure 1: Waste segregation logic ensuring brominated compounds are routed to acid-gas scrubbed incineration paths.
Emergency Response: Spills & Exposure[3]
Spill Cleanup Protocol (Dry Powder)
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][3] If powder is fine/dusty, use an N95 or P100 particulate respirator.[1]
-
Containment: Do not dry sweep (creates dust).[1][4] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Collection: Scoop the damp material and the towel into a wide-mouth jar.
-
Surface Decontamination: Wipe the area with a soap/water solution, followed by an ethanol wipe.[1]
-
Disposal: Label the jar as "Spill Debris: Halogenated Benzimidazole" and place in Solid Hazardous Waste.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. The benzimidazole core can be a respiratory irritant.[4]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Brominated organics can absorb through skin; monitor for redness.[1]
-
Eye Contact: Flush with water for 15 minutes.[1] Seek medical attention if irritation persists.
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] 40 CFR Part 261.[1] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] [Link]
-
PubChem. Compound Summary: Benzimidazole derivatives (General Safety).[1] National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][5][6] [Link]
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- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
